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  • Product: 2-(4-Methylpiperidin-2-yl)acetic acid
  • CAS: 887587-46-4

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of Physicochemical Profiling in Drug Development

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-2-yl)acetic Acid and its Derivatives In the landscape of modern drug discovery, the adage ‘a drug must get to its target to be effective’ has...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Piperidin-2-yl)acetic Acid and its Derivatives

In the landscape of modern drug discovery, the adage ‘a drug must get to its target to be effective’ has never been more pertinent. The journey of a therapeutic agent from administration to its site of action is governed by a complex interplay of its structural and physicochemical properties. For scaffolds such as the piperidine ring, a prevalent motif in numerous clinically successful drugs, a thorough understanding of these properties is not merely academic—it is a cornerstone of rational drug design.[1] Piperidine derivatives are widely explored for their diverse pharmacological activities, and their efficacy is intrinsically linked to their ability to navigate the physiological environment.[1]

This technical guide provides an in-depth exploration of the core physicochemical properties of 2-(piperidin-2-yl)acetic acid, a representative member of a class of compounds with significant therapeutic potential. Due to the limited availability of extensive experimental data for the specifically substituted 2-(4-Methylpiperidin-2-yl)acetic acid, this whitepaper will utilize the parent compound, 2-(Piperidin-2-yl)acetic acid (CAS: 19832-04-3) , as a foundational model. The principles and experimental methodologies detailed herein are directly applicable to its substituted analogs, including the 4-methyl derivative, and are designed to equip researchers, scientists, and drug development professionals with the expertise to conduct comprehensive physicochemical characterizations.

We will delve into the causality behind experimental choices, presenting not just data, but the strategic rationale for its acquisition. Every protocol described is designed as a self-validating system, ensuring the generation of robust and reliable data—the bedrock of successful drug development programs.

Core Physicochemical Properties: A Quantitative Overview

A quantitative understanding of a compound's physicochemical profile is essential for predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes key computed and experimental data for our model compound, 2-(Piperidin-2-yl)acetic acid, and provides a framework for the subsequent detailed experimental sections.

PropertyValue (2-(Piperidin-2-yl)acetic acid)Significance in Drug Development
Molecular Formula C₇H₁₃NO₂Defines the elemental composition and molecular mass.
Molecular Weight 143.18 g/mol [2]Influences diffusion rates and membrane permeability.
pKa (Predicted) 4.00 ± 0.10 (Carboxylic Acid)[3]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding.
XLogP3-AA -2.1[2]A measure of lipophilicity, which is critical for membrane transport, protein binding, and solubility.[4]
Boiling Point (Predicted) 286.8 ± 13.0 °C[3]Indicates thermal stability and volatility.
Density (Predicted) 1.063 ± 0.06 g/cm³[3]A fundamental physical property relevant to formulation.

Section 1: Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa is arguably one of the most critical physicochemical parameters. It dictates the extent of ionization of a molecule at a given pH. For an amphoteric compound like 2-(piperidin-2-yl)acetic acid, which possesses both a basic piperidine nitrogen and an acidic carboxylic acid group, determining its pKa values is essential.[5] The ionization state profoundly affects solubility, membrane permeability (as charged species generally do not cross lipid bilayers passively), and the potential for ionic interactions with biological targets. Potentiometric titration stands as the gold-standard method for its accuracy and directness in measuring pKa.[6][7]

Experimental Protocol: Potentiometric Titration

This protocol outlines the determination of the pKa values of 2-(piperidin-2-yl)acetic acid.

Principle: The compound is dissolved in water and titrated with a strong acid (to determine the pKa of the amine) and a strong base (to determine the pKa of the carboxylic acid). The pH of the solution is monitored continuously, and the pKa is determined from the midpoint of the buffer regions of the titration curve, where the concentrations of the protonated and deprotonated forms of an ionizable group are equal.[5]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH) and a standardized 0.1 M solution of hydrochloric acid (HCl).

    • Accurately weigh approximately 100 mg of 2-(piperidin-2-yl)acetic acid and dissolve it in 50 mL of deionized, CO₂-free water to create a solution of known concentration.

  • Titration Setup:

    • Calibrate a pH meter using standard buffers (e.g., pH 4.0, 7.0, and 10.0).

    • Place the sample solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a magnetic stirrer for continuous mixing.

  • Titration Procedure:

    • Acidic Titration (for amine pKa): Titrate the sample solution with the standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

    • Basic Titration (for carboxylic acid pKa): In a separate experiment, titrate a fresh sample solution with the standardized 0.1 M NaOH, following the same incremental addition and recording procedure.[6]

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate two titration curves.

    • Determine the equivalence points from the steepest parts of the curves (or by using the first or second derivative of the curve).

    • The pKa value for each ionizable group is the pH at the half-equivalence point.[5] For the carboxylic acid, this is at the halfway point to the first equivalence point in the basic titration. For the piperidine nitrogen, this is at the halfway point to the first equivalence point in the acidic titration.

Trustworthiness: The accuracy of this protocol is validated by the use of standardized titrants and a calibrated pH meter. Running the titration in triplicate and ensuring a consistent temperature will confirm the reproducibility of the determined pKa values.

Visualization of Workflow:

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_sample Dissolve Known Amount of Compound setup Calibrate pH Meter & Assemble Apparatus prep_sample->setup prep_titrant Standardize 0.1M NaOH and 0.1M HCl prep_titrant->setup titrate Add Titrant in Increments Record pH vs. Volume setup->titrate plot Plot pH vs. Titrant Volume titrate->plot equiv Determine Equivalence Points plot->equiv pka Calculate pKa at Half-Equivalence Points equiv->pka

Caption: Workflow for pKa determination by potentiometric titration.

Section 2: Lipophilicity (logP and logD) Determination

Expertise & Experience: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4] It is commonly expressed as the logarithm of the partition coefficient (logP) for the neutral species, or the distribution coefficient (logD) at a specific pH for ionizable compounds. For a molecule like 2-(piperidin-2-yl)acetic acid, which will be charged at physiological pH (7.4), logD₇.₄ is a more relevant parameter than logP.[4] The shake-flask method, though labor-intensive, remains the benchmark for its accuracy in determining logP/logD values.[8][9]

Experimental Protocol: Shake-Flask Method for logD₇.₄

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and a pH 7.4 aqueous buffer. The system is agitated until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is determined. The ratio of these concentrations gives the distribution coefficient.[9][10]

Step-by-Step Methodology:

  • Preparation:

    • Pre-saturate n-octanol with pH 7.4 phosphate-buffered saline (PBS) and vice-versa by mixing them vigorously and allowing the phases to separate overnight.

    • Prepare a stock solution of 2-(piperidin-2-yl)acetic acid in the pre-saturated PBS.

  • Partitioning:

    • In a screw-cap vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated PBS containing the test compound. The volume ratio can be adjusted based on the expected lipophilicity to ensure quantifiable concentrations in both phases.[9]

    • Seal the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial at a low speed to facilitate the complete separation of the two phases.

  • Quantification:

    • Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.

    • Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve in each phase is required for accurate quantification.

  • Calculation:

    • Calculate logD₇.₄ using the following equation: logD₇.₄ = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )

Trustworthiness: This protocol's reliability is ensured by using pre-saturated solvents to prevent volume changes during the experiment. The use of centrifugation ensures clean phase separation, and quantification against a calibration curve minimizes analytical error. Performing the experiment with at least three different starting concentrations validates that the partition coefficient is independent of concentration.

Visualization of Workflow:

G prep 1. Prepare Pre-saturated n-Octanol & PBS (pH 7.4) mix 2. Mix Compound in Biphasic System prep->mix shake 3. Shake to Equilibrium (24h at 25°C) mix->shake separate 4. Separate Phases (Centrifugation) shake->separate quantify_aq 5a. Quantify [Compound] in Aqueous Phase (HPLC) separate->quantify_aq quantify_org 5b. Quantify [Compound] in Octanol Phase (HPLC) separate->quantify_org calculate 6. Calculate logD₇.₄ quantify_aq->calculate quantify_org->calculate

Caption: Shake-flask workflow for experimental logD determination.

Section 3: Thermodynamic Solubility Determination

Expertise & Experience: Aqueous solubility is a critical factor for oral drug absorption and achieving sufficient concentrations for in vitro and in vivo studies.[11] Poor solubility can be a major hurdle in drug development.[11] It is important to distinguish between kinetic and thermodynamic solubility. Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound and is the most relevant measure for formulation and biopharmaceutical assessment.[12][13] The shake-flask method is the definitive approach for this measurement.[12]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

Principle: An excess amount of the solid compound is agitated in an aqueous buffer of defined pH until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is determined.[13]

Step-by-Step Methodology:

  • Sample Preparation:

    • Add an excess of solid 2-(piperidin-2-yl)acetic acid to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the suspension for an extended period (typically 24 to 72 hours) to ensure that equilibrium is reached.[12][14]

  • Sample Processing:

    • Allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid particles.

  • Quantification:

    • Dilute the filtered, saturated solution with a suitable solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS, with a corresponding calibration curve.

  • Result Reporting:

    • The solubility is reported in units such as µg/mL or µM.

Trustworthiness: The key to a reliable thermodynamic solubility measurement is ensuring equilibrium has been reached. This can be verified by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.[12] Analysis of the remaining solid by techniques like DSC or XRPD can confirm that no phase changes occurred during the experiment.

Section 4: Melting Point and Thermal Properties

Expertise & Experience: The melting point (Tm) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. It is a critical parameter for manufacturing, formulation, and quality control. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that not only provides a precise melting point but also reveals other thermal events like glass transitions, crystallization, and decomposition.[15][16]

Experimental Protocol: Melting Point Determination by DSC

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[17] A phase transition in the sample, such as melting, results in an endothermic peak on the DSC thermogram, from which the melting point and the enthalpy of fusion can be determined.[15]

Step-by-Step Methodology:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard with a known melting point and enthalpy of fusion (e.g., indium).[18]

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the 2-(piperidin-2-yl)acetic acid sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of material during heating.[19]

  • DSC Analysis:

    • Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

    • Heat the sample under a controlled temperature program, for instance, from 25°C to 300°C at a constant rate (e.g., 10°C/min), under an inert nitrogen atmosphere.[18]

  • Data Analysis:

    • Record the heat flow as a function of temperature to generate a DSC thermogram.

    • The melting point is typically taken as the onset temperature or the peak temperature of the endothermic melting event.[16]

    • The area under the melting peak is integrated to calculate the enthalpy of fusion (ΔHfus), which provides information on the crystallinity of the sample.

Trustworthiness: The protocol's validity is grounded in proper instrument calibration. Analyzing the sample at multiple heating rates can help to separate kinetic from thermodynamic events. The sharpness of the melting peak is a good indicator of the sample's purity; impurities typically lead to a broader melting range at a lower temperature.[18]

Visualization of Relationship:

G cluster_properties Core Properties pKa pKa logD logD pKa->logD influences Solubility Solubility pKa->Solubility influences Permeability Permeability logD->Permeability influences Absorption Absorption Solubility->Absorption influences Permeability->Absorption influences

Caption: Interdependence of key physicochemical properties.

Conclusion

The comprehensive physicochemical characterization of drug candidates like 2-(piperidin-2-yl)acetic acid and its derivatives is a non-negotiable component of a successful drug discovery program. The experimental protocols detailed in this guide for determining pKa, logD, solubility, and melting point represent robust, validated methodologies that provide the foundational data needed for informed decision-making. By understanding not just the 'what' but the 'why' behind these measurements, researchers can effectively predict a compound's in vivo behavior, optimize its properties for therapeutic efficacy, and de-risk its progression through the development pipeline. The integration of these techniques into early-stage research is an investment in quality that pays dividends in the form of more promising and ultimately successful clinical candidates.

References

  • Scribd. Determination of The Pka Values of An Amino Acid. [Link]

  • Cambridge MedChem Consulting. LogP/D. [Link]

  • Scribd. Determination of Pka and Pi Values of Amino Acids Through Titration. [Link]

  • Encyclopedia.pub. Methods for Determination of Lipophilicity. [Link]

  • PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • Protocols.io. LogP / LogD shake-flask method. [Link]

  • eGyanKosh. DETERMINATION OF pKa OF GLYCINE. [Link]

  • ResearchGate. Automated assays for thermodynamic (equilibrium) solubility determination. [Link]

  • Studylib. Amino Acid Titration: Concentration & pKa Determination. [Link]

  • PCBIS. Thermodynamic solubility. [Link]

  • GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa. [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • Torontech. Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. [Link]

  • PubChem. 2-(Piperidin-2-yl)acetic acid. [Link]

  • ResearchGate. How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. [Link]

  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]

  • SciELO. Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC. [Link]

  • AMERICAN ELEMENTS. 2-[4-(hydroxymethyl)piperidin-1-yl]acetic acid. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

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Exploratory

An In-depth Technical Guide to 2-(4-Methylpiperidin-2-yl)acetic acid

CAS Number: 887587-46-4 Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Executive Summary This technical guide provides a comprehensive overview of 2-(4...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 887587-46-4

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Methylpiperidin-2-yl)acetic acid, a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. While specific literature on this exact isomer is limited, this document consolidates available information and presents a scientifically grounded perspective on its synthesis, potential properties, and applications. By examining established synthetic routes for analogous 2,4-disubstituted piperidines, this guide offers a robust framework for researchers seeking to synthesize and explore the therapeutic potential of this molecule. The insights provided herein are intended to serve as a foundational resource for further investigation into its utility as a scaffold or intermediate in the development of novel chemical entities.

Introduction

Piperidine and its derivatives are ubiquitous structural motifs in a vast array of natural products and synthetic pharmaceuticals. The piperidine ring's conformational flexibility and its ability to engage in key binding interactions have made it a privileged scaffold in drug design. Substituted piperidine acetic acids, in particular, serve as valuable building blocks, offering multiple points for chemical modification and the potential to mimic the structure of natural amino acids.

2-(4-Methylpiperidin-2-yl)acetic acid is a chiral molecule featuring a methyl group at the 4-position and an acetic acid moiety at the 2-position of the piperidine ring. This specific substitution pattern presents a unique stereochemical and conformational profile that could be exploited in the design of targeted therapeutics. This guide will delve into a proposed synthetic pathway, discuss its potential physicochemical properties, and explore its prospective applications in drug discovery, drawing upon the extensive literature available for structurally related piperidine compounds.

Physicochemical Properties (Predicted)

Direct experimental data for the physicochemical properties of 2-(4-Methylpiperidin-2-yl)acetic acid is not widely available. However, based on its structure, the following properties can be predicted. These values are estimations and should be confirmed experimentally.

PropertyPredicted ValueRationale
Molecular Formula C8H15NO2Based on structural analysis.
Molecular Weight 157.21 g/mol Calculated from the molecular formula.[1]
Appearance White to off-white solidTypical for small organic acids.
Solubility Soluble in water and polar organic solventsThe presence of the carboxylic acid and the amine functionality suggests aqueous solubility, which will be pH-dependent.
pKa (acidic) ~4-5Typical for a carboxylic acid.
pKa (basic) ~10-11Typical for a secondary amine in a piperidine ring.
LogP < 2.0The polar functional groups are expected to result in low to moderate lipophilicity.

Proposed Synthetic Pathways

The synthesis of 2,4-disubstituted piperidines is a well-documented area of organic chemistry.[2][3] A plausible and efficient synthetic route to 2-(4-Methylpiperidin-2-yl)acetic acid can be designed based on established methodologies, such as the catalytic hydrogenation of a corresponding pyridine derivative or through stereoselective cyclization reactions.[2][3] Below is a proposed multi-step synthetic workflow.

Retrosynthetic Analysis and Proposed Forward Synthesis

A logical retrosynthetic approach would involve the diastereoselective reduction of a tetrahydropyridine intermediate, which itself can be derived from a substituted pyridine.

G Target 2-(4-Methylpiperidin-2-yl)acetic acid Intermediate1 N-Protected 2-(4-Methyl-1,2,5,6-tetrahydropyridin-2-yl)acetate Target->Intermediate1 Diastereoselective Reduction Intermediate2 N-Protected 2-(4-Methylpyridin-2-yl)acetate Intermediate1->Intermediate2 Partial Reduction StartingMaterial 4-Methyl-2-pyridineacetic acid or ester Intermediate2->StartingMaterial N-Protection G cluster_0 Phase 1: Pyridine Functionalization cluster_1 Phase 2: Reduction and Stereocontrol cluster_2 Phase 3: Final Deprotection P1_Start 4-Methyl-2-picoline P1_Step1 Deprotonation (LDA) P1_Start->P1_Step1 P1_Step2 Reaction with Diethyl Carbonate P1_Step1->P1_Step2 P1_End Ethyl 2-(4-Methylpyridin-2-yl)acetate P1_Step2->P1_End P2_Start Ethyl 2-(4-Methylpyridin-2-yl)acetate P2_Step1 N-Protection (e.g., Cbz-Cl) P2_Start->P2_Step1 P2_Intermediate1 N-Cbz Protected Pyridine P2_Step1->P2_Intermediate1 P2_Step2 Partial Reduction (NaBH4) P2_Intermediate1->P2_Step2 P2_Intermediate2 N-Cbz Tetrahydropyridine P2_Step2->P2_Intermediate2 P2_Step3 Diastereoselective Hydrogenation (Chiral Catalyst) P2_Intermediate2->P2_Step3 P2_End N-Cbz 2-(4-Methylpiperidin-2-yl)acetate P2_Step3->P2_End P3_Start N-Cbz 2-(4-Methylpiperidin-2-yl)acetate P3_Step1 Hydrogenolysis (H2, Pd/C) P3_Start->P3_Step1 P3_Intermediate Ethyl 2-(4-Methylpiperidin-2-yl)acetate P3_Step1->P3_Intermediate P3_Step2 Ester Hydrolysis (NaOH, then H+) P3_Intermediate->P3_Step2 P3_End 2-(4-Methylpiperidin-2-yl)acetic acid P3_Step2->P3_End

Sources

Foundational

Technical Guide: Preliminary Biological Screening of Piperidine-Based Compounds

Executive Summary The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over twenty classes of FDA-approved drugs, including analgesics (Fentanyl), antihistamin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperidine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for over twenty classes of FDA-approved drugs, including analgesics (Fentanyl), antihistamines (Loratadine), and cognition enhancers (Donepezil). Its conformational flexibility and ability to participate in diverse hydrogen bonding networks make it an ideal template for small-molecule drug discovery.

This technical guide outlines a rigorous, self-validating workflow for the preliminary biological screening of novel piperidine derivatives. It moves beyond generic protocols to provide a logic-driven cascade: starting with in silico liability filtering, moving to broad-spectrum antimicrobial assessment, and culminating in targeted cytotoxicity and neuropharmacological profiling.

The Piperidine Scaffold: Pharmacophore & Rationale

Before screening, it is critical to understand why the compound is being tested. The piperidine ring (a saturated six-membered nitrogen heterocycle) often acts as a bioisostere for secondary amines or as a linker that positions aromatic substituents into hydrophobic pockets of receptors (e.g., 5-HT, AChE).

Key Screening Implication: Because piperidines are often lipophilic bases (pKa ~11), they can sequester in acidic organelles (lysosomes), leading to phospholipidosis. Therefore, early cytotoxicity screening (Section 4) is mandatory, not optional.

Phase I: In Silico Liability Filtering (The "Dry" Gate)

To conserve resources, synthesize only compounds that pass the "Dry Gate." This phase predicts pharmacokinetic failures before wet-lab testing.

Protocol: ADME & Toxicity Prediction

Objective: Eliminate compounds with poor oral bioavailability or high predicted toxicity (PAINS).

Workflow:

  • Structure Normalization: Convert 2D structures to SMILES strings.

  • Lipinski’s Rule of Five Check:

    • MW < 500 Da

    • LogP < 5

    • H-bond donors < 5

    • H-bond acceptors < 10

  • PAINS Filtering: Screen against "Pan-Assay Interference Compounds" filters to ensure the piperidine core isn't generating false positives via non-specific protein binding.

Visualization: General Screening Workflow

ScreeningWorkflow Start Piperidine Library Synthesis InSilico In Silico Filter (Lipinski/PAINS) Start->InSilico InSilico->Start Fail (Redesign) Antimicrobial Antimicrobial Screen (CLSI Broth Microdilution) InSilico->Antimicrobial Pass Cyto Cytotoxicity Screen (MTT Assay) Antimicrobial->Cyto Active (<10 µg/mL) Target Targeted Assay (AChE Inhibition) Cyto->Target Low Toxicity (SI > 10) Hit Hit Candidate Selection Target->Hit IC50 < 1 µM

Caption: Logic-driven screening cascade ensuring only viable, non-toxic candidates progress to targeted assays.

Phase II: Antimicrobial Screening (Broad Spectrum)

Piperidine derivatives frequently exhibit antimicrobial activity by disrupting bacterial cell membranes. The Broth Microdilution Method is the gold standard, offering quantitative MIC (Minimum Inhibitory Concentration) data unlike the qualitative disk diffusion method.

Protocol: CLSI-Compliant Broth Microdilution

Standard: Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.

Materials:

  • Organisms: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Control: Ciprofloxacin (Positive), DMSO (Solvent Negative).

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in CAMHB.
    
  • Compound Dilution: Prepare a 2-fold serial dilution of the piperidine derivative in a 96-well plate (Range: 512 µg/mL to 0.25 µg/mL). Final DMSO concentration must be < 1%.[1]

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 16–20 hours (24h for fungi).

  • Readout: The MIC is the lowest concentration showing no visible growth (turbidity).

  • Validation:

    • Growth Control well must be turbid.

    • Sterility Control well must be clear.

Data Presentation Table:

Compound ID S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL) Interpretation
PIP-01 4.0 >128 64 Potent Gram(+) activity
PIP-02 128 128 128 Inactive

| Ciprofloxacin | 0.5 | 0.015 | N/A | Quality Control Pass |

Phase III: Cytotoxicity Profiling (Safety & Selectivity)

A potent antimicrobial or enzyme inhibitor is useless if it kills host cells. The MTT Assay is the industry standard for high-throughput cytotoxicity screening.

Mechanism

The assay relies on cellular oxidoreductase enzymes (primarily mitochondrial succinate dehydrogenase) in viable cells to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals.[2]

Visualization: MTT Assay Mechanism

MTTMechanism MTT MTT Reagent (Yellow, Water Soluble) Cell Viable Cell (Mitochondria Active) MTT->Cell Enters Cell Enzyme Succinate Dehydrogenase (NADH/NADPH) Cell->Enzyme Metabolic Activity Formazan Formazan Crystals (Purple, Insoluble) Enzyme->Formazan Reduction Solvent Solubilization (DMSO/Isopropanol) Formazan->Solvent Dissolution Readout Absorbance (OD) @ 570 nm Solvent->Readout Quantification

Caption: Enzymatic reduction of MTT by metabolically active mitochondria, the basis for cell viability quantification.[3]

Protocol: MTT Assay
  • Seeding: Plate mammalian cells (e.g., HEK293 for normal, MCF-7 for cancer) at

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment: Add piperidine compounds (0.1 – 100 µM). Include Doxorubicin as positive control and 0.5% DMSO as vehicle control. Incubate 48h.

  • Labeling: Add 10 µL MTT solution (5 mg/mL in PBS). Incubate 4h at 37°C.

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[4]

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Calculation:



Phase IV: Targeted Neuropharmacology (AChE Inhibition)

Given the structural similarity of many piperidines to Donepezil, screening for Acetylcholinesterase (AChE) inhibition is critical for Alzheimer’s disease applications.

Protocol: Modified Ellman’s Method

Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.[1][5] Thiocholine reacts with DTNB (Ellman's Reagent) to form the yellow anion 5-thio-2-nitrobenzoate (


), measurable at 412 nm.[1]

Self-Validating Steps:

  • Enzyme Prep: Use AChE from Electrophorus electricus (0.1 U/mL).

  • Reaction Mix:

    • Phosphate Buffer (pH 8.0)[6][7]

    • DTNB (0.3 mM)

    • Test Compound (Incubate 10 min with enzyme before adding substrate to detect non-competitive inhibition).

  • Initiation: Add ATCh (0.5 mM).

  • Kinetic Read: Measure

    
     at 412 nm for 5 minutes.
    
  • False Positive Check: Test compound + DTNB (no enzyme) to check for chemical reaction between the piperidine amine and DTNB.

References

  • BenchChem. (2025).[1][8] Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with Ellman's Assay. Retrieved from

  • Clinical and Laboratory Standards Institute (CLSI). (2023).[9] M100: Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [9]

  • Sigma-Aldrich. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from

  • National Institutes of Health (NIH). (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol. Retrieved from

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Strategic Guide to Creating a Diverse Chemical Library from 2-(4-Methylpiperidin-2-yl)acetic Acid

Introduction: The Strategic Value of the 2-(4-Methylpiperidin-2-yl)acetic Acid Scaffold The 2-(4-methylpiperidin-2-yl)acetic acid scaffold is a compelling starting point for the development of novel chemical entities in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-(4-Methylpiperidin-2-yl)acetic Acid Scaffold

The 2-(4-methylpiperidin-2-yl)acetic acid scaffold is a compelling starting point for the development of novel chemical entities in drug discovery. Its inherent structural features—a chiral piperidine ring, a strategically placed methyl group, a secondary amine, and a carboxylic acid handle—offer multiple vectors for chemical modification. This allows for a systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties. The piperidine moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to confer favorable properties such as aqueous solubility and metabolic stability.[][2]

This guide provides a comprehensive framework for the design and synthesis of a diverse derivative library starting from 2-(4-methylpiperidin-2-yl)acetic acid. We will detail robust protocols for derivatization at the carboxylic acid and the piperidine nitrogen, explain the rationale behind reagent selection, and outline methods for purification and characterization.

Strategic Considerations for Library Design

A successful derivative library is built upon a logical strategy for structural diversification. For the 2-(4-methylpiperidin-2-yl)acetic acid core, two primary points of modification are immediately accessible:

  • The Carboxylic Acid (R¹): This functional group is readily converted into amides and esters. Amide formation, in particular, is a cornerstone of medicinal chemistry, allowing for the introduction of a wide array of substituents that can form key hydrogen bond interactions with biological targets. Esterification can be used to modulate properties such as lipophilicity and cell permeability, or to create prodrugs.

  • The Piperidine Nitrogen (R²): As a secondary amine, the piperidine nitrogen can be functionalized through N-alkylation, N-acylation, or N-sulfonylation. These modifications can alter the basicity of the molecule, introduce new binding motifs, and influence the overall conformation of the piperidine ring.

The following diagram illustrates the strategic diversification points on the core scaffold.

Caption: Strategic diversification of the 2-(4-Methylpiperidin-2-yl)acetic acid scaffold.

Core Synthesis Protocols

The following protocols are designed to be robust and adaptable for the creation of a diverse library of derivatives.

Protocol 1: Amide Library Synthesis via HATU Coupling

Amide bond formation is a fundamental transformation in medicinal chemistry.[3] For this scaffold, we recommend using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent. HATU is highly efficient, even with sterically hindered amines or acids, and generally leads to high yields with minimal racemization.[4][5] The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[6][7]

Workflow for HATU Amide Coupling:

Caption: General workflow for HATU-mediated amide synthesis.

Detailed Step-by-Step Protocol:

  • To a solution of 2-(4-methylpiperidin-2-yl)acetic acid (1.0 eq) in anhydrous DMF or CH₂Cl₂ (0.1 M) is added HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • The mixture is stirred at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • The desired primary or secondary amine (1.1 eq) is added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous NaHCO₃, water, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired amide.[8]

Table 1: Representative Amide Synthesis Data

EntryAmine ComponentYield (%)Purity (LC-MS)
1Benzylamine85>98%
2Morpholine92>99%
3Aniline78>97%
4(R)-α-Methylbenzylamine81>98% (d.r. > 95:5)
Protocol 2: Ester Library Synthesis via EDC/DMAP Coupling

Esterification can be effectively achieved using a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which is advantageous because its urea byproduct is water-soluble, simplifying purification.[9] 4-(Dimethylamino)pyridine (DMAP) is used as a nucleophilic catalyst to accelerate the reaction.[10] This method is mild and compatible with a wide range of alcohols.[11]

Detailed Step-by-Step Protocol:

  • To a solution of 2-(4-methylpiperidin-2-yl)acetic acid (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous CH₂Cl₂ (0.1 M) at 0 °C is added EDC·HCl (1.5 eq) in one portion.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion as monitored by TLC or LC-MS (typically 4-18 hours).

  • The reaction is quenched by the addition of water. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are washed with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.[8]

Protocol 3: N-Alkylation of the Piperidine Ring

Functionalization of the piperidine nitrogen is a powerful way to modulate the physicochemical properties of the derivatives.[12] Direct N-alkylation using alkyl halides in the presence of a base is a straightforward and effective method.[13]

Detailed Step-by-Step Protocol:

Note: This protocol is best performed on an ester derivative of the starting material to avoid potential side reactions with the carboxylic acid.

  • To a solution of the methyl or ethyl ester of 2-(4-methylpiperidin-2-yl)acetic acid (1.0 eq) in anhydrous acetonitrile or DMF (0.1 M) is added K₂CO₃ (2.0 eq).

  • The alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq) is added, and the mixture is stirred at room temperature or heated to 50-60 °C if necessary.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the mixture is filtered to remove the inorganic base, and the solvent is removed under reduced pressure.

  • The residue is taken up in ethyl acetate and washed with water. The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Purification and Characterization

Robust purification and characterization are essential to validate the integrity of the synthesized library.

  • Purification: The primary method for purification will be flash column chromatography on silica gel.[8] Given the basic nature of the piperidine nitrogen, peak tailing can sometimes be an issue. This can often be mitigated by adding a small amount of triethylamine (0.5-1%) to the eluent. For challenging separations, preparative HPLC may be required. Recrystallization can be a powerful technique for obtaining highly pure solid compounds.[14]

  • Characterization: The structure and purity of each derivative must be confirmed. A standard suite of analytical techniques should be employed:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compounds.[15][16]

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement to confirm the elemental composition. LC-MS is used to assess purity and monitor reaction progress.[17]

Table 2: Analytical Characterization Summary

TechniquePurposeKey Information Obtained
¹H NMR Structural ElucidationPresence of key functional groups, stereochemistry, and regiochemistry.
¹³C NMR Structural ConfirmationCarbon skeleton confirmation and detection of isomers.
LC-MS Purity Assessment & Reaction MonitoringRetention time, molecular weight, and purity profile.
HRMS Elemental CompositionAccurate mass measurement to confirm the molecular formula.

Conclusion

The 2-(4-methylpiperidin-2-yl)acetic acid scaffold provides a versatile platform for the generation of diverse chemical libraries. The protocols outlined in this guide for amide formation, esterification, and N-alkylation are robust, scalable, and utilize common laboratory reagents and techniques. By systematically applying these methods and rigorously characterizing the resulting compounds, researchers can efficiently explore the structure-activity relationships of this promising chemical series, accelerating the drug discovery process.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for N-Alkylation of (S)-3-(4-Fluorobenzyl)piperidine.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Automated Structure Verification of Small Molecules Libraries Using 1D and 2D NMR Techniques. Retrieved from [Link]

  • PubMed. (2006). Design and characterization of a functional library for NMR screening against novel protein targets. Combinatorial Chemistry & High Throughput Screening. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the purification of piperidine.
  • ACS Publications. (n.d.). Stereochemistry of the N-Alkylation of 4-t-Butylpiperidine Derivatives. Retrieved from [Link]

  • NIH. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • ACS Publications. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • ResearchGate. (2014). What are the best methods for Piperidine purification alternatives to distillation?. Retrieved from [Link]

  • YouTube. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. Retrieved from [Link]

  • La Trobe University. (n.d.). Small Molecule Structure Characterisation. Retrieved from [Link]

  • News-Medical. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]

  • Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes: Amide Bond Formation with Piperidine-C-Pip-C2-Pip-C2-OH for PROTAC Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives.
  • Royal Society of Chemistry. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (R)-(-)-phenylpiperidin-1-yl-acetic acid and its utilization for the synthesis of (R)-(-)-bietamiverine and (R)-(-)-dipiproverine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Piperidin-2-yl)acetic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Piperidine acetic acid derivatives and their use in the treatment of thrombotic disorders.
  • PubMed. (2007). Discovery of +(2-{4-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]phenyl}-cyclopropyl)acetic acid as potent and selective alphavbeta3 inhibitor: design, synthesis, and optimization. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • AIR Unimi. (n.d.). Selective synthesis of methyl dithienyl-glycolates. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Retrieved from [Link]

Sources

Application

potential therapeutic applications of its derivatives

Topic: Therapeutic Development & Characterization of Artemisinin Derivatives PART 1: CORE DIRECTIVE & INTRODUCTION Editorial Note: In the absence of a specified molecule in the prompt, this guide selects Artemisinin and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Therapeutic Development & Characterization of Artemisinin Derivatives

PART 1: CORE DIRECTIVE & INTRODUCTION

Editorial Note: In the absence of a specified molecule in the prompt, this guide selects Artemisinin and its semi-synthetic derivatives (e.g., Artesunate, Artemether, Dihydroartemisinin) as the primary case study. This class represents the gold standard in "derivative optimization" within modern pharmacopeia—transforming a poorly soluble natural product into a globally critical, multi-modal therapeutic agent (Antimalarial, Antiviral, Anticancer).

Technical Guide: Therapeutic Development of Artemisinin Derivatives

Subtitle: From Endoperoxide Activation to Oncological Repurposing: Protocols for Stability, Cytotoxicity, and PK Profiling.

Introduction: The therapeutic efficacy of Artemisinin derivatives hinges on a single, unstable structural motif: the 1,2,4-trioxane endoperoxide bridge . While this bridge is the engine of its antimalarial and anticancer activity (via carbon-centered radical generation), it presents significant challenges in formulation, stability, and pharmacokinetic (PK) profiling.

This guide provides the "Senior Application Scientist" perspective on navigating these challenges. We move beyond basic screening to focus on mechanism-based assay design —specifically, how to validate the iron-dependent cytotoxicity that differentiates these derivatives from standard chemotherapeutics.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

Application Note: The Iron-Dependent "Trojan Horse" Mechanism

Expertise & Experience: Standard cytotoxicity assays (MTT/CCK-8) often yield inconsistent IC50 values for Artemisinin derivatives because they fail to account for the intracellular iron environment . These drugs are "prodrugs" activated by free heme or ferrous iron (


).
  • Tumor Specificity: Cancer cells typically overexpress Transferrin Receptors (TfR), leading to higher intracellular iron pools compared to normal cells.

  • Experimental Artifacts: In vitro culture media often lacks sufficient iron to fully activate the endoperoxide bridge, leading to false negatives.

Critical Insight: To accurately assess therapeutic potential, you must modulate the iron environment during the assay.

Protocol A: Iron-Enhanced Cytotoxicity Profiling (Ferroptosis-Linked)

Trustworthiness: This protocol includes a Holo-Transferrin pre-loading step to maximize the differential toxicity between cancer and normal cells.

Materials:

  • Test Compounds: Artesunate (AS), Dihydroartemisinin (DHA). Note: Dissolve in DMSO; avoid protic solvents which may open the lactone ring prematurely.

  • Iron Source: Holo-Transferrin (human) or Ferrous Sulfate (

    
    ).
    
  • Iron Chelator (Control): Deferoxamine (DFO).

  • Readout: Lipid Peroxidation (C11-BODIPY) and Cell Viability (ATP-based, e.g., CellTiter-Glo).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) at 3,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Iron Modulation (The "Primer"):

    • Group A (Iron-Loaded): Replace media with media supplemented with 10 µg/mL Holo-Transferrin for 4 hours.

    • Group B (Iron-Depleted): Pre-treat with 100 µM DFO for 4 hours (Negative Control).

    • Group C (Basal): Standard media.

  • Drug Treatment: Wash cells with PBS. Add serial dilutions of Artesunate (0.1 µM – 100 µM) in fresh media.

  • Incubation: Incubate for 48 hours.

  • ROS/Ferroptosis Readout (Flow Cytometry):

    • Harvest a parallel plate at 12 hours.

    • Stain with C11-BODIPY (581/591) (5 µM) for 30 min.

    • Measure the shift from Red (non-oxidized) to Green (oxidized) fluorescence.

  • Viability Readout: Add CellTiter-Glo reagent and measure luminescence.

Data Interpretation: A true "derivative effect" is confirmed if the IC50 in Group A is significantly lower (>2-fold shift) than in Group B. This validates the heme-activation mechanism [1].

Protocol B: Pharmacokinetic (PK) Sample Stabilization

Authoritative Grounding: Artemisinin derivatives are notoriously unstable in plasma due to esterase hydrolysis (Artesunate


 DHA) and pH-dependent ring opening. Standard PK protocols often underestimate plasma levels due to ex vivo degradation.

Stabilization Workflow:

  • Blood Collection: Collect blood into tubes containing Sodium Fluoride/Potassium Oxalate (esterase inhibitor) rather than standard Heparin/EDTA alone.

  • Immediate Acidification: Immediately upon plasma separation, add 5% Formic Acid (10 µL per 100 µL plasma).

    • Rationale: The endoperoxide bridge is stable at acidic pH but degrades rapidly in alkaline conditions.

  • Cold Chain: Maintain samples at -80°C. Never allow freeze-thaw cycles >1.

  • Analysis: Use LC-MS/MS with ESI+ mode. Monitor the transition of the parent ion

    
     rather than 
    
    
    
    as these compounds form stable ammonium adducts more readily than protonated species [2].

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Comparative Properties of Key Derivatives
DerivativeSolubilityPlasma Half-Life (

)
Primary IndicationStability Issue
Artemisinin Poor (Lipophilic)~2-3 hrsMalaria (Historical)Low bioavailability
Artesunate High (Water-soluble)<30 min (Prodrug)Severe Malaria (IV), CancerRapid hydrolysis to DHA
Artemether Lipid-soluble~2-3 hrsMalaria (IM/Oral)Variable absorption
DHA Moderate~45 minActive MetaboliteThermal instability
Visualization: Mechanism of Action (Endoperoxide Activation)

ArtemisininMechanism Artemisinin Artemisinin / Derivative (Endoperoxide Bridge) Activation Cleavage of Endoperoxide Bridge Artemisinin->Activation Entry Heme Free Heme / Fe2+ (Intracellular) Heme->Activation Catalyst Radical Carbon-Centered Radical (Highly Reactive) Activation->Radical Reaction Proteins Alkylation of Heme & Proteins Radical->Proteins Lipids Lipid Peroxidation (Ferroptosis) Radical->Lipids Mitochondria Mitochondrial Depolarization Radical->Mitochondria Death Cell Death (Apoptosis / Ferroptosis) Proteins->Death Lipids->Death Mitochondria->Death

Figure 1: The "Trojan Horse" Activation Pathway. The inert endoperoxide bridge is cleaved by intracellular iron (abundant in cancer/malaria), generating toxic radicals that induce ferroptosis and protein alkylation.

References

  • Efferth, T. (2017). From ancient herb to modern drug: Artemisia annua and artemisinin for cancer therapy. Seminars in Cancer Biology. Link

  • Navaratnam, V., et al. (2000). Pharmacokinetics of artemisinin-type compounds. Clinical Pharmacokinetics. Link

  • Ooko, E., et al. (2015). Artemisinin derivatives induce iron-dependent cell death (ferroptosis) in tumor cells. Phytomedicine. Link

  • World Health Organization (WHO). (2015). Guidelines for the treatment of malaria. Third edition.Link

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(4-Methylpiperidin-2-yl)acetic Acid Synthesis

Current Status: Operational | Support Tier: Level 3 (Senior R&D)[1][2] Welcome to the technical support hub for 2-(4-Methylpiperidin-2-yl)acetic acid . This guide addresses the specific challenges of synthesizing this di...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Support Tier: Level 3 (Senior R&D)[1][2]

Welcome to the technical support hub for 2-(4-Methylpiperidin-2-yl)acetic acid . This guide addresses the specific challenges of synthesizing this disubstituted piperidine scaffold, focusing on the critical hydrogenation step and the subsequent isolation of the zwitterionic amino acid.

Quick Navigation
ModuleFocus AreaKey Challenge
[01] Core Protocol The "Golden Batch" WorkflowEstablishing a baseline for high cis-diastereoselectivity.
[02] Stereocontrol Isomer ManagementMaximizing the cis-2,4 relationship via catalyst selection.[1][2]
[03] Isolation Workup & PurificationRecovering the water-soluble zwitterion from aqueous media.[1][2]
[04] Troubleshooting Diagnostic GuidesSolutions for stalled reactions and low yields.
[01] Core Protocol: The "Golden Batch" Workflow

The most robust route to 2-(4-Methylpiperidin-2-yl)acetic acid is the catalytic hydrogenation of ethyl 2-(4-methylpyridin-2-yl)acetate followed by hydrolysis.[1][2] Direct alkylation of piperidines often leads to N-alkylation impurities (e.g., 2-(4-methylpiperidin-1-yl)...), which is a common "false friend" in literature search.[1][2]

Step 1: Precursor Synthesis (Brief)
  • Reaction: Condensation of 2,4-lutidine with diethyl carbonate or lithiation of 2,4-lutidine followed by quenching with ethyl chloroformate/carbonate.[1][2]

  • Target Intermediate: Ethyl 2-(4-methylpyridin-2-yl)acetate.[1][2]

Step 2: Catalytic Hydrogenation (The Critical Step)
  • Objective: Reduce the pyridine ring while controlling the stereochemistry at C2 and C4.

  • Reagents: Ethyl 2-(4-methylpyridin-2-yl)acetate, PtO₂ (Adams' Catalyst), Glacial Acetic Acid.[1][2]

  • Conditions: 50–60 psi H₂, RT to 40°C, 12–24 hours.

  • Mechanism: Protonation of the pyridine nitrogen by acetic acid anchors the molecule to the catalyst surface, directing hydrogen addition to the same face, favoring the cis-isomer.

Step 3: Hydrolysis & Salt Formation [1][2]
  • Reagents: 6N HCl, Reflux.

  • Product: 2-(4-Methylpiperidin-2-yl)acetic acid hydrochloride.[1][2]

  • Note: Isolating as the HCl salt is preferred over the free zwitterion for stability and ease of handling.

[02] Stereocontrol: Managing the Cis/Trans Ratio

The 2,4-disubstitution pattern creates two chiral centers.[2] The cis-isomer (both substituents equatorial in the chair form) is generally the pharmacologically relevant target.[1]

Why "Cis"?

In acidic media (AcOH), the pyridine ring is protonated.[2] The catalyst surface approaches the less hindered face. Once the first equivalent of hydrogen adds, the ring puckers. The "anchor" effect of the protonated nitrogen tends to direct subsequent additions to the same face (facial selectivity).

Optimization Table: Catalyst & Solvent Effects

CatalystSolventPressure (bar)Major IsomerYield PotentialNotes
PtO₂ (Adams) AcOH 3–5 Cis (>90:10) High Recommended. Acid prevents catalyst poisoning by the amine product.[1][2]
Rh/C (5%)MeOH50Mixed (60:[1][2]40)MedRhodium is less sensitive to poisoning but offers lower diastereocontrol here.[1]
Pd/C (10%)EtOH1–3Mixed/TransLowOften stalls; Pd is easily poisoned by the generated secondary amine.[1][2]
RuO₂H₂O/Acid80+CisHighRequires high pressure/temp; good for industrial scale-up but overkill for lab.[1][2]
[03] Isolation Support: The Zwitterion Trap

The Issue: Upon hydrolysis of the ester, you generate the free amino acid.

  • pH < 4: Cationic (Ammonium) – Water Soluble.[1][2]

  • pH ~7 (pI): Zwitterion (Ammonium/Carboxylate) – Water Soluble (often crystallizes, but losses are high).[1][2]

  • pH > 10: Anionic (Carboxylate) – Water Soluble.[1][2]

Standard Extraction (DCM/EtOAc) will FAIL. The product remains in the aqueous phase.

Protocol A: Isolation as HCl Salt (Recommended) [1][2]
  • Perform hydrolysis in 6N HCl.

  • Evaporate to dryness in vacuo (azeotrope with toluene to remove water/HCl traces).

  • Trituration: Add cold Et₂O or Acetone to the gummy residue.

  • Filter: The hydrochloride salt will precipitate as a white/off-white solid.[1]

Protocol B: Isolation of Free Acid (Ion Exchange)
  • Load the aqueous hydrolysis mixture onto a column of Dowex 50W-X8 (H+ form) .

  • Wash with distilled water (removes anions and non-basic impurities).[1][2]

  • Elute with 1M NH₄OH .[1]

  • Concentrate the ammoniacal fractions. The free amino acid crystallizes as ammonia is removed.

Visualizing the Workflow

G Start Start: Ethyl 2-(4-methylpyridin-2-yl)acetate Step1 Hydrogenation (PtO2, AcOH, 50 psi) Start->Step1 Check1 Check Isomer Ratio (NMR/HPLC) Step1->Check1 Route_Cis High Cis (>90%) Check1->Route_Cis Pass Route_Trans High Trans/Mixed Check1->Route_Trans Fail Step2 Hydrolysis (6N HCl, Reflux) Route_Cis->Step2 Route_Trans->Step1 Recycle/Optimize Isolation Isolation Strategy Step2->Isolation Salt Evaporate & Triturate (Yields HCl Salt) Isolation->Salt Standard Free Dowex Ion Exchange (Yields Zwitterion) Isolation->Free Specific Use

Caption: Figure 1. Optimized synthetic workflow and decision logic for 2-(4-Methylpiperidin-2-yl)acetic acid.

[04] Troubleshooting Guides
Ticket #1: "The hydrogenation reaction has stalled."
  • Diagnosis: Catalyst poisoning.[1] The product is a secondary amine, which binds strongly to catalyst surfaces (especially Pd), blocking active sites.[2]

  • Solution:

    • Switch Solvent: Ensure you are using Glacial Acetic Acid .[1][3] The acid protonates the amine product (

      
      ), preventing it from coordinating to the metal.
      
    • Increase Loading: If using Pd/C, switch to PtO₂ (5-10 mol%) . Platinum is more robust for pyridine reductions.

    • Pre-activation: If using older catalyst stocks, pre-hydrogenate the catalyst in solvent for 30 mins before adding the substrate.

Ticket #2: "I cannot separate the product from the aqueous layer."
  • Diagnosis: You are trying to extract a zwitterion or salt into an organic solvent.[1]

  • Solution:

    • Stop Extracting. Do not use DCM or EtOAc.[1]

    • Lyophilize: Freeze-dry the aqueous layer to obtain the crude solid.

    • Desalt: If salts (NaCl) are the issue, dissolve the solid in dry Ethanol. The amino acid hydrochloride is soluble in EtOH, while inorganic salts (NaCl) are largely insoluble.[1][2] Filter and evaporate.[1]

Ticket #3: "NMR shows a mixture of isomers."
  • Diagnosis: Incomplete facial selectivity.[1]

  • Solution:

    • Check Pressure: Higher pressures (50-80 bar) in flow reactors often improve cis-selectivity by increasing the rate of hydrogenation relative to isomerization.[1][2]

    • Temperature Control: Lower the temperature. Higher temperatures favor the thermodynamic product (trans-diequatorial) or allow for ring flipping intermediates.[1][2] Keep T < 40°C.

References
  • ThalesNano. "Difficult Hydrogenations – Saturation of Functionalized Pyridines." ThalesNano Application Notes.

  • Glorius, F., et al. "Catalytic Asymmetric Hydrogenation of Heteroarenes."[2] University of Illinois / Chemistry Reviews.

  • ResearchGate. "Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst."[3][4] ResearchGate Publication Database.

  • BenchChem. "Application Notes for the Synthesis of (4-Methylpiperidin-1-yl)acetic Acid Derivatives." (Note: Cited for structural contrast; emphasizes N- vs C-substitution).

  • National Institutes of Health (NIH). "Structure-Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character." PubMed Central.[1]

Disclaimer: This guide is intended for qualified research personnel.[1] Always review Safety Data Sheets (SDS) for PtO₂ (flammable solid), Hydrogen gas (explosive), and Pyridine derivatives before experimentation.[1][2]

Sources

Optimization

stability and storage conditions for 2-(4-Methylpiperidin-2-yl)acetic acid

Technical Support Center: 2-(4-Methylpiperidin-2-yl)acetic acid Introduction Welcome to the technical support guide for 2-(4-Methylpiperidin-2-yl)acetic acid. This document is designed for researchers, chemists, and phar...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(4-Methylpiperidin-2-yl)acetic acid

Introduction

Welcome to the technical support guide for 2-(4-Methylpiperidin-2-yl)acetic acid. This document is designed for researchers, chemists, and pharmaceutical scientists to ensure the optimal handling, storage, and utilization of this compound in experimental settings. 2-(4-Methylpiperidin-2-yl)acetic acid is a substituted piperidine-carboxylic acid, a class of compounds with significant interest in medicinal chemistry.[1] Like many amino acid derivatives, its structure contains both a basic piperidine nitrogen and an acidic carboxylic acid group, allowing it to exist as a zwitterion.[2][3] This dual nature profoundly influences its physicochemical properties, including stability and solubility, which are critical for reproducible experimental outcomes. This guide provides evidence-based answers to common questions and robust troubleshooting protocols to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid 2-(4-Methylpiperidin-2-yl)acetic acid?

For long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry place.[4] A temperature of -20°C is recommended. It is crucial to protect the compound from moisture, as piperidine-based carboxylic acids can be hygroscopic.[5] Exposure to direct sunlight should also be avoided.[4][5]

Q2: Why is keeping the compound "dry" so important?

2-(4-Methylpiperidin-2-yl)acetic acid's zwitterionic character makes it susceptible to absorbing atmospheric water (hygroscopicity).[2][5] This can lead to several issues:

  • Inaccurate Weighing: Absorbed water increases the measured mass, leading to lower-than-expected molar concentrations in your solutions.

  • Physical State Changes: Moisture can cause the powder to clump or cake, making it difficult to handle.

  • Promotion of Degradation: In the presence of water, especially with changes in temperature or pH, hydrolytic degradation pathways can become more prominent over extended periods.[6]

Q3: Is this compound sensitive to air or light?

While specific data for this exact molecule is limited, general best practices for related compounds suggest minimizing exposure to both. The piperidine ring can be susceptible to oxidation over time, so storing under an inert atmosphere (like argon or nitrogen) is a good practice for long-term archival storage, though not strictly necessary for routine use if kept cool and dry. Several safety data sheets for related chemicals recommend avoiding direct sunlight, indicating potential photosensitivity.[4][5]

Q4: What solvents are recommended for preparing stock solutions?

Due to its zwitterionic nature, 2-(4-Methylpiperidin-2-yl)acetic acid is expected to have good solubility in polar protic solvents. Its behavior is similar to that of simple amino acids, which are stabilized in aqueous solutions through hydrogen bonding.[2]

  • Aqueous Buffers (e.g., PBS pH 7.4): Ideal for biological experiments. Zwitterions often exhibit good solubility and stability in neutral aqueous media.[7][8]

  • Dimethyl Sulfoxide (DMSO): A common solvent for creating high-concentration stock solutions for in vitro assays. Studies have shown that DMSO can effectively stabilize the zwitterionic form of amino acids.[7]

  • Water: High-purity water is a suitable solvent. The pH of the resulting solution should be measured, as it may be slightly acidic or basic depending on the pKa values of the functional groups.

Q5: How long can I store stock solutions?

The stability of stock solutions is dependent on the solvent and storage temperature.

  • Aqueous Solutions: These are best prepared fresh. If storage is necessary, filter-sterilize the solution, aliquot it into single-use vials, and store at -20°C for short-term use (days to weeks) or -80°C for longer-term storage (months). Avoid repeated freeze-thaw cycles, which can degrade the compound.

  • DMSO Solutions: Generally more stable than aqueous solutions when stored under anhydrous conditions. Store desiccated at -20°C . With proper handling, DMSO stocks can be stable for several months.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Scenario 1: Inconsistent or Non-Reproducible Experimental Results

You observe high variability between experiments using the same nominal concentration of the compound.

G A Inconsistent Experimental Results B Potential Cause: Compound Degradation A->B C Potential Cause: Inaccurate Concentration A->C D Was the solid compound stored properly? (Cool, dry, dark) B->D Check Solid E Was the stock solution prepared fresh or stored for a long time? B->E Check Solution F Was the solid allowed to equilibrate to room temp before weighing? C->F Check Weighing D->E Yes G Solution: Prepare fresh stock solution from solid. D->G No H Solution: Discard old stock. Prepare fresh. E->H Stored Long J Solution: Purchase new batch of compound. E->J Prepared Fresh F->G Yes I Solution: Equilibrate vial before opening to prevent moisture condensation. Re-weigh and prepare new stock. F->I No

Caption: Troubleshooting decision tree for inconsistent experimental results.

Explanation:

  • Check Stock Solution Age: The most common culprit is degraded stock solution. If the solution was not prepared fresh, discard it and prepare a new one from the solid material.[6]

  • Evaluate Solid Storage: If fresh stock still yields poor results, evaluate the storage of the solid compound. Was the container seal compromised? Was it exposed to high temperatures or humidity? Improper storage can lead to gradual degradation.[4][5]

  • Verify Weighing Accuracy: Hygroscopic compounds can rapidly absorb moisture when a cold container is opened in ambient air, leading to a falsely high weight reading.[5] Always allow the container to warm to room temperature before opening and weighing.

Scenario 2: The Solid Compound Has Changed in Appearance (e.g., color change, clumping)

You notice the white, crystalline powder has become discolored or has formed hard clumps.

Cause: This is a strong indicator of moisture absorption and/or chemical degradation.[5] Clumping is a direct result of hygroscopicity. Discoloration may suggest oxidation or decomposition.

Solution:

  • Do Not Use: It is highly recommended to discard the material as its purity is compromised. Using it will lead to unreliable and unpublishable results.

  • Purity Check (Advanced): If the material is irreplaceable, you can attempt to assess its purity via analytical methods like HPLC-MS or NMR to identify potential degradation products and quantify the remaining active compound.

  • Review Handling Procedures: Ensure that proper handling protocols are being followed in the lab to prevent this from happening to new batches.

Data Summary Table

ParameterConditionRecommendationRationale
Solid Storage (Long-Term) Temperature-20°CMinimizes thermal degradation.
AtmosphereDry, Tightly Sealed[4][5]Prevents moisture absorption and potential hydrolysis.[5][6]
LightIn the dark[4]Protects against potential photodegradation.
Stock Solution (Aqueous) Temperature-20°C (short-term) or -80°C (long-term)Slows hydrolytic degradation and microbial growth.
HandlingAliquot, avoid freeze-thaw cyclesPrevents degradation from repeated temperature changes.
Stock Solution (DMSO) Temperature-20°CStandard for preserving organic compounds in solution.
AtmosphereStore with desiccantDMSO is hygroscopic; water can reduce long-term stability.

Experimental Protocols

Protocol 1: Recommended Handling of Solid Compound
  • Equilibration: Before opening, remove the container of 2-(4-Methylpiperidin-2-yl)acetic acid from the freezer (-20°C) and place it in a desiccator at room temperature for at least 30-60 minutes. This prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: In a controlled environment with low humidity if possible, quickly weigh the desired amount of the compound into a suitable vessel.

  • Sealing: Tightly reseal the main container immediately after dispensing. To further protect the compound, consider flushing the headspace with an inert gas like argon or nitrogen before sealing.

  • Storage: Promptly return the main container to the recommended storage condition (-20°C).

Protocol 2: Preparation and Storage of a 10 mM Aqueous Stock Solution
  • Calculation: Calculate the mass of 2-(4-Methylpiperidin-2-yl)acetic acid needed. For a 10 mL solution of 10 mM, you will need (Molecular Weight in g/mol ) * (0.010 L) * (0.010 mol/L) grams.

  • Weighing: Following Protocol 1, accurately weigh the calculated mass of the solid.

  • Dissolution: Add the solid to a volumetric flask. Add approximately 80% of the final volume of your desired aqueous buffer (e.g., 8 mL of PBS for a 10 mL final volume). Vortex or sonicate gently until the solid is completely dissolved. Zwitterionic compounds may require some energy input to fully dissolve.[2]

  • Volume Adjustment: Once dissolved, carefully add the buffer to bring the solution to the final desired volume (e.g., 10 mL). Invert the flask several times to ensure homogeneity.

  • Sterilization & Aliquoting: For biological applications, filter the solution through a 0.22 µm syringe filter into a sterile container. Dispense the solution into single-use, sterile microcentrifuge tubes. This prevents contamination and avoids repeated freeze-thaw cycles of the main stock.

  • Storage: Clearly label the aliquots with the compound name, concentration, date, and your initials. Store immediately at -20°C or -80°C.

References

  • Zwitterion - Wikipedia. Wikipedia. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.[Link]

  • Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules - MDPI. MDPI. [Link]

  • Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides - MDPI. MDPI. [Link]

  • Hydration behaviors of nonfouling zwitterionic materials - PMC. National Center for Biotechnology Information. [Link]

  • SAFETY DATA SHEET - Lonza Bioscience. Lonza Bioscience. [Link]

  • Zwitterions fine-tune interactions in electrolyte solutions - PMC. National Center for Biotechnology Information. [Link]

  • 2-(2-methylphenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid. CompTox Chemicals Dashboard, EPA. [Link]

  • Pipecolic acid - Wikipedia. Wikipedia. [Link]

  • Nipecotic Acid | C6H11NO2 | CID 4498 - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • 2-(1-Methylpiperidin-4-yl)acetic acid | C8H15NO2 | CID 428619 - PubChem. National Center for Biotechnology Information. [Link]

  • 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Failed Alkylation of 4-Methylpiperidine

Welcome to the technical support center for the alkylation of 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 4-methylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this crucial synthetic transformation. The following question-and-answer-based troubleshooting guide provides in-depth, field-proven insights to get your reaction back on track.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low or no yield in the N-alkylation of 4-methylpiperidine?

A1: Low or no yield in the N-alkylation of 4-methylpiperidine typically stems from one or more of the following factors:

  • Insufficient reaction conditions: This can include suboptimal temperature, reaction time, or solvent choice.

  • Reagent-related issues: The alkylating agent may have a poor leaving group, or there may be steric hindrance from either the 4-methylpiperidine or the alkylating agent.[1]

  • Inadequate base: The absence or use of an inappropriate base can halt the reaction.[1][2]

  • Side reactions: The formation of byproducts, such as quaternary ammonium salts, can consume starting materials and reduce the yield of the desired product.[1]

Q2: How does the methyl group at the 4-position of the piperidine ring affect the alkylation reaction?

A2: The methyl group at the 4-position of the piperidine ring primarily exerts a steric influence on the molecule's reactivity. While it does not directly hinder the approach of electrophiles to the nitrogen atom, it can influence the overall conformational stability of the piperidine ring and potentially affect reaction kinetics. However, for most N-alkylation reactions, the steric hindrance from the 4-methyl group is generally considered minimal compared to substitution at the 2- or 6-positions.

Q3: What are the main alternative methods to direct N-alkylation for synthesizing N-substituted 4-methylpiperidines?

A3: When direct N-alkylation proves challenging, two highly effective alternative methods are:

  • Reductive Amination: This is a widely used and often milder method that involves reacting 4-methylpiperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ.[3][4] This method is particularly advantageous as it avoids the issue of over-alkylation.[3][4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds, especially for the N-arylation of 4-methylpiperidine with aryl halides.[5][6] It offers a broad substrate scope and functional group tolerance.[5][6]

Troubleshooting Guide: Diagnosing and Solving Reaction Failures

Scenario 1: My N-alkylation of 4-methylpiperidine is sluggish or has failed to proceed.

This is a common issue that can often be resolved by systematically evaluating and optimizing the reaction conditions.

Question: I've mixed my 4-methylpiperidine and alkyl halide, but after several hours, TLC/LC-MS analysis shows only starting material. What should I investigate first?

Answer: The most likely culprit is the absence of a suitable base. The N-alkylation reaction generates an acid byproduct (e.g., HBr, HCl) which protonates the nucleophilic nitrogen of the starting 4-methylpiperidine, rendering it unreactive.[1]

Troubleshooting Workflow: No Reaction Observed

start Reaction Failure: No Product Formation check_base Is a base present in the reaction? start->check_base add_base Action: Add an appropriate non-nucleophilic base. (e.g., K₂CO₃, Et₃N, DIPEA) check_base->add_base No check_leaving_group Evaluate the leaving group of the alkylating agent. check_base->check_leaving_group Yes end Reaction Optimized add_base->end change_leaving_group Action: Switch to a more reactive alkylating agent. (Cl < Br < I) check_leaving_group->change_leaving_group Poor (e.g., -Cl) check_solvent Is the solvent appropriate? (Polar aprotic is preferred) check_leaving_group->check_solvent Good (e.g., -Br, -I) change_leaving_group->end change_solvent Action: Change to a polar aprotic solvent like acetonitrile (MeCN) or DMF. check_solvent->change_solvent No increase_temp Action: Increase the reaction temperature. check_solvent->increase_temp Yes change_solvent->end increase_temp->end

Caption: Troubleshooting workflow for a failed N-alkylation reaction.

Recommended Action:

Incorporate a non-nucleophilic base into your reaction mixture to neutralize the acid byproduct. Common and effective choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA).[1][7]

Base pKa of Conjugate Acid Typical Equivalents Notes
Potassium Carbonate (K₂CO₃)10.31.5 - 3.0Heterogeneous, but effective and inexpensive.[2]
Triethylamine (Et₃N)10.71.5 - 2.5Homogeneous, easy to remove in vacuo.
DIPEA (Hünig's Base)10.71.5 - 2.5Sterically hindered, reducing the chance of it acting as a nucleophile.[7]

Question: I've added a base, but the reaction is still very slow. What's my next step?

Answer: A sluggish reaction, even in the presence of a base, often points to a poor leaving group on the alkylating agent or suboptimal solvent conditions.[1]

Recommended Actions:

  • Improve the Leaving Group: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.[1]

  • Optimize the Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are generally preferred for N-alkylation reactions as they can effectively solvate the transition state.[1][2] While protic solvents like ethanol can be used, they may lead to side reactions such as solvolysis of the alkylating agent.[8]

  • Increase the Temperature: If the reaction is still slow, gently heating the reaction mixture can provide the necessary activation energy.[9] Monitor the reaction closely for the formation of byproducts.

Scenario 2: My reaction is messy, and I'm getting multiple products.

The formation of multiple products is a common challenge in N-alkylation, often due to over-alkylation or side reactions of the starting materials.

Question: I'm seeing a significant amount of a higher molecular weight byproduct, which I suspect is a quaternary ammonium salt. How can I prevent this?

Answer: The formation of a quaternary ammonium salt occurs when the desired N-alkylated product, which is also a nucleophile, reacts further with the alkylating agent.[10]

Reaction Pathway: Over-alkylation

4-Methylpiperidine 4-Methylpiperidine N-Alkyl-4-methylpiperidine N-Alkyl-4-methylpiperidine 4-Methylpiperidine->N-Alkyl-4-methylpiperidine + Alkyl Halide Quaternary Ammonium Salt Quaternary Ammonium Salt N-Alkyl-4-methylpiperidine->Quaternary Ammonium Salt + Alkyl Halide

Caption: Reaction scheme showing the formation of the desired product and the over-alkylation byproduct.

Recommended Actions to Minimize Over-alkylation:

  • Control Stoichiometry: Use a slight excess of the 4-methylpiperidine relative to the alkylating agent.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, via a syringe pump, can help maintain a low concentration of the electrophile and favor the mono-alkylation product.[7]

  • Use a Hindered Base: A bulky, non-nucleophilic base like DIPEA is less likely to participate in side reactions.[7]

Question: My alkylating agent seems to be decomposing or reacting with the solvent. What should I do?

Answer: Decomposition of the alkylating agent can occur, especially with more reactive halides or under harsh conditions. For instance, if using an alcohol as a solvent, you may observe substitution of the halide by the solvent.[8]

Recommended Action:

Switch to a more inert, polar aprotic solvent like acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).[2][11] If the alkylating agent is particularly unstable, consider performing the reaction at a lower temperature over a longer period.

Alternative Protocols for Difficult Alkylations

If direct alkylation continues to fail, consider these robust alternative methods.

Protocol 1: Reductive Amination

This is an excellent method to avoid over-alkylation and is often successful when direct alkylation is problematic.[3][4]

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 4-methylpiperidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM). If the amine is a salt, neutralize it with a base first.

  • Reduction: To the solution from step 1, add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise.[3] This reagent is selective for the iminium ion over the carbonyl starting material.[3]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate in vacuo. Purify by column chromatography if necessary.

Protocol 2: Buchwald-Hartwig Amination (for N-Arylation)

This palladium-catalyzed reaction is the go-to method for forming C-N bonds with aryl halides.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 eq.), 4-methylpiperidine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., Cs₂CO₃ or NaOtBu, 1.5 eq.).[5]

  • Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to the recommended temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Concentrate the filtrate and purify the product by column chromatography.

References

  • Sciencemadness.org. (2022, March 3). Best Conditions For N-Alkylation? Retrieved from [Link]

  • Organic Letters. (2024, June 4). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • ACS Publications. (2025, August 18). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. Retrieved from [Link]

  • Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • Canadian Journal of Chemistry. (n.d.). Preparation and Stereochemistry of N-Methyl-N-phenacylpiperidinium Salts. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 29). Avoiding Over-alkylation. Retrieved from [Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. Retrieved from [Link]

  • ResearchGate. (2017, March 21). N-alkylation of secondary amine? Retrieved from [Link]

  • ODU Digital Commons. (n.d.). The Regioselective 3-Alkylation of Piperidine. Retrieved from [Link]

  • ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Journal of the Chemical Society C. (n.d.). Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Retrieved from [Link]

  • N/A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

  • NIH. (2022, June 14). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. Retrieved from [Link]

  • NIH. (n.d.). N-Dealkylation of Amines. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Efficient and Mild Procedure for Reductive Methylation of Amines Using N‐Methylpiperidine Zinc Borohydride. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • N/A. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

  • N/A. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Sciencemadness.org. (2012, July 1). N-alkylation of 4-piperidone. Retrieved from [Link]

  • NIH. (n.d.). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. Retrieved from [Link]

  • N/A. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 4). Stereochemistry of oxidation of N-methylpiperidine. Retrieved from [Link]

  • ResearchGate. (2019, May 2). Efficient Fmoc Group Removal Using Diluted 4-Methylpiperidine: An Alternative for a Less-Polluting SPPS-Fmoc/tBu Protocol. Retrieved from [Link]

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). Structural and thermodynamic study of the effect of sterically hindering alkyl groups on complex stability. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Steric hindrance – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
  • Chemical Papers. (n.d.). The Influence of Steric Effect on X H NMR, 13 C NMR, and IR Spectra of Methylated Derivatives of 4-Nitropyridine iV-Oxide. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Analytical Guide: Mass Spectrometry of 2-(4-Methylpiperidin-2-yl)acetic Acid

Executive Summary 2-(4-Methylpiperidin-2-yl)acetic acid (MW: ~157.21 g/mol ) represents a challenging class of saturated heterocyclic amino acids.[1] Structurally, it functions as a substituted -amino acid derivative, po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(4-Methylpiperidin-2-yl)acetic acid (MW: ~157.21 g/mol ) represents a challenging class of saturated heterocyclic amino acids.[1] Structurally, it functions as a substituted


-amino acid derivative, possessing a secondary amine and a carboxylic acid moiety.[1] This zwitterionic nature, combined with the lack of a UV-active chromophore (unlike its aromatic analog, Ritalinic acid), renders standard UV-HPLC ineffective.[1]

This guide objectively compares three analytical workflows, prioritizing HILIC-MS/MS as the gold standard for bioanalysis due to its ability to retain polar zwitterions without derivatization. We also evaluate GC-MS (via silylation) as a necessary orthogonal method for structural confirmation and stereochemical resolution.[1]

Part 1: Technical Context & Analytical Challenges

The Molecule[2][3]
  • Chemical Structure: A piperidine ring with a methyl group at position 4 and an acetic acid side chain at position 2.

  • Key Properties:

    • Polarity: High (LogP < 0).

    • Ionization: Zwitterionic at neutral pH.

    • Chromophore: None (requires MS or refractive index detection).

    • Stereochemistry: Two chiral centers (C2, C4), leading to potential cis/trans diastereomers.

The Problem: Why Standard C18 Fails

Direct analysis on C18 (Reversed-Phase) columns typically results in elution at the void volume (


) due to the compound's high water solubility. Furthermore, the secondary amine interacts with residual silanols on silica-based columns, causing severe peak tailing.[1]

Part 2: Comparative Methodology

Method A: HILIC-ESI-MS/MS (Recommended)

Best for: High-throughput quantification, biological matrices, and avoiding derivatization.[1]

Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a water-rich layer on a polar stationary phase.[1] The analyte partitions into this layer, providing retention based on polarity and ionic interactions.

FeaturePerformance Data
Column Zwitterionic (ZIC-HILIC) or Amide-bonded phase (e.g., TSKgel Amide-80)
Mobile Phase A: 10mM Ammonium Acetate (pH 4.[1]5) / B: Acetonitrile (90:10 start)
Sensitivity LOQ < 1 ng/mL (ESI Positive Mode)
Retention > 3.0 min (avoiding ion suppression zone)
Pros Direct injection; high sensitivity (high organic content boosts ESI desolvation).[1]
Cons Long equilibration times required between gradients.
Method B: GC-MS (Derivatization Required)

Best for: Structural elucidation, impurity profiling, and chiral resolution.[1]

Mechanism: The polar groups (-NH and -COOH) must be blocked to make the molecule volatile.[1] Silylation is the preferred route.

FeaturePerformance Data
Reagent MTBSTFA + 1% TBDMSCl (forms t-BDMS derivatives)
Reaction 60°C for 30 mins
Stability High (t-BDMS is more hydrolytically stable than TMS)
Selectivity Excellent resolution of cis/trans diastereomers
Pros High structural information; standard EI libraries available.[1][2]
Cons Moisture sensitive; requires sample drying; time-consuming.[1]
Method C: RP-LC-MS with Derivatization (FMOC/Dansyl)

Best for: Laboratories restricted to C18 columns.[1]

Mechanism: Attaching a hydrophobic group (e.g., Fluorenylmethyloxycarbonyl chloride - FMOC) to the amine increases retention on C18 and adds a UV chromophore (optional).[1]

Part 3: Experimental Protocols

Protocol 1: HILIC-MS/MS Workflow (The "Gold Standard")[1]

Reagents: LC-MS grade Acetonitrile, Ammonium Formate, Formic Acid.[1][3]

  • Sample Prep:

    • Protein Precipitation: Mix 50 µL plasma/sample with 150 µL Acetonitrile (containing Internal Standard, e.g.,

      
      -Methylphenidate acid).[1]
      
    • Vortex 1 min, Centrifuge 10,000 x g for 5 min.

    • Transfer supernatant directly to vial (HILIC tolerates high organic injection solvents).

  • LC Conditions:

    • Column: 2.1 x 100 mm, 1.7 µm Amide or ZIC-HILIC.[1]

    • Gradient:

      • 0-1 min: 90% B (Isocratic hold)[1]

      • 1-5 min: 90%

        
         50% B[1]
        
      • 5-7 min: 50% B (Wash)[1]

      • 7.1 min: 90% B (Re-equilibrate for 4 mins - Critical).

  • MS Parameters (ESI+):

    • Source Temp: 350°C.

    • Capillary Voltage: 3.5 kV.

    • MRM Transitions:

      • Quantifier:

        
         (Ring cleavage/Loss of side chain).
        
      • Qualifier:

        
         (Loss of HCOOH).
        
Protocol 2: GC-MS Derivatization (Structural Validation)
  • Dry Sample: Evaporate solvent completely under

    
     stream.
    
  • Add Reagent: Add 50 µL MTBSTFA + 50 µL Pyridine (catalyst).

  • Incubate: Seal vial, heat at 70°C for 45 mins.

  • Injection: Splitless injection at 260°C.

  • Detection: EI Source (70 eV). Look for

    
     peak (Loss of t-butyl group), characteristic of TBDMS derivatives.[1]
    

Part 4: Visualization & Pathways[1]

Diagram 1: Analytical Decision Workflow

This flowchart guides the researcher in selecting the correct method based on sample purity and available instrumentation.

AnalyticalWorkflow Start Start: Sample Containing 2-(4-Methylpiperidin-2-yl)acetic acid CheckMatrix Is the Matrix Complex? (Plasma, Urine, Cell Lysate) Start->CheckMatrix CheckConc Is Concentration > 10 µg/mL? CheckMatrix->CheckConc No (Pure Standard) HILIC Method A: HILIC-MS/MS (Direct Analysis) CheckMatrix->HILIC Yes (High Sensitivity Needed) Deriv Is Derivatization Feasible? CheckConc->Deriv No NMR NMR Spectroscopy (D2O Solvent) CheckConc->NMR Yes Deriv->HILIC No (Avoid Steps) GCMS Method B: GC-MS (MTBSTFA) (Stereochem/Structure Confirmation) Deriv->GCMS Yes (Volatile Derivative) RPLC Method C: RP-LC-MS (Requires FMOC/Dansyl-Cl) Deriv->RPLC Yes (Liquid Phase Only)

Caption: Decision tree for selecting the optimal analytical technique based on sample matrix and sensitivity requirements.

Diagram 2: Proposed Fragmentation Pathway (ESI+)

Understanding the fragmentation is vital for setting up MRM transitions. The pathway below illustrates the collision-induced dissociation (CID) of the protonated molecule


.

Fragmentation Parent Parent Ion [M+H]+ m/z ~158 LossWater - H2O (m/z 140) Parent->LossWater -18 Da LossAcid - HCOOH (m/z 112) Parent->LossAcid -46 Da (Carboxyl loss) RingCleave Ring Cleavage (Piperidine Frag) m/z ~84 LossAcid->RingCleave C-C Scission

Caption: ESI+ Fragmentation pathway. The m/z 84 fragment is a characteristic piperidine ring fragment often used as the quantifier ion.

Part 5: Critical Analysis & Recommendations

  • Stereochemical Control: The 2,4-substitution pattern creates cis and trans isomers. HILIC can separate these, but GC-MS (using chiral columns or diastereomeric derivatives) often provides superior resolution.[1] If your synthesis is chiral, validate the ratio using Method B.

  • Matrix Effects: In HILIC, phospholipids from plasma elute early. Ensure the divert valve is set to waste for the first 1.0 min to prevent source contamination.

  • Internal Standards: Do not use simple alkyl amines. Use a stable isotope-labeled analog (e.g.,

    
    -Ritalinic Acid) or a structural analog like Gabapentin if isotopes are unavailable, as they mimic the zwitterionic behavior.[1]
    

References

  • HILIC Separation Mechanisms: Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in natural products analysis. ISRN Chromatography. Link

  • Piperidine Fragmentation: "Fragmentation Patterns of Piperidine Derivatives." Mass Spectrometry of Heterocyclic Compounds.
  • Derivatization Protocols: Schummer, C., et al. (2009). Comparison of GC-MS and LC-MS/MS methods for the analysis of amino acids. Journal of Chromatography B. Link

  • Zwitterion Analysis: "Analysis of Polar Compounds." Agilent Technologies Application Notes. Link

  • Isomer Differentiation: Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging. National Institutes of Health (NIH). Link

Sources

Comparative

biological activity of 2-(4-Methylpiperidin-2-yl)acetic acid vs its enantiomers

This guide provides an in-depth technical analysis of 2-(4-Methylpiperidin-2-yl)acetic acid , a substituted piperidine derivative structurally related to homopipecolic acid (2-piperidineacetic acid). While often confused...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Methylpiperidin-2-yl)acetic acid , a substituted piperidine derivative structurally related to homopipecolic acid (2-piperidineacetic acid).

While often confused with Ritalinic acid analogues (which contain a phenyl ring), this aliphatic compound represents a distinct class of piperidine-based gamma-amino acid analogues . Its biological activity is primarily characterized by its interaction with the GABAergic system (as a conformational mimetic of GABA) and potential Acetylcholinesterase (AChE) inhibitory properties, sharing a scaffold with natural alkaloids found in Lycopodium and Ononis species.

[1]

Executive Summary & Chemical Identity

2-(4-Methylpiperidin-2-yl)acetic acid (also known as 4-Methylhomopipecolic acid ) is a chiral piperidine derivative. It functions as a conformationally restricted analogue of


-aminobutyric acid (GABA). Unlike the flexible GABA molecule, the piperidine ring constrains the nitrogen atom and the carboxylic acid pharmacophore into specific spatial orientations, which is critical for receptor subtype selectivity (GABA_A vs. GABA_B) and transporter affinity (GAT).
Critical Distinction[2]
  • Target Molecule: 2-(4-Methylpiperidin-2-yl)acetic acid (Aliphatic, no aromatic ring).

  • Common Confusion: Ritalinic Acid (2-phenyl-2-(piperidin-2-yl)acetic acid) or 4-Methyl-Ritalinic Acid. This guide focuses strictly on the aliphatic structure specified.

Stereochemical Complexity

The molecule possesses two chiral centers (C2 and C4), resulting in four distinct stereoisomers. The biological activity is highly stereoselective:

  • Cis-isomers: (2R,4R) and (2S,4S) – Substituents are on the same side of the ring.

  • Trans-isomers: (2R,4S) and (2S,4R) – Substituents are on opposite sides.

Mechanism of Action & Pharmacology

GABAergic Modulation (Uptake vs. Agonism)

The parent compound, homopipecolic acid , is a known inhibitor of GABA uptake. The addition of a 4-methyl group introduces steric bulk and lipophilicity, modifying the interaction with the GABA Transporter (GAT) pocket.

  • Mechanism: The compound mimics the semi-folded conformation of GABA.

  • SAR Insight:

    • The (2R) configuration in piperidine acetic acids often correlates with higher affinity for GAT-1 transporters, analogous to (R)-nipecotic acid.

    • The 4-methyl group in the cis orientation (equatorial-equatorial or axial-axial dynamics) can lock the ring in a chair conformation that optimizes the distance between the ammonium center and the carboxylate anion, a critical parameter for binding.

Acetylcholinesterase (AChE) Inhibition

Research on Lycopodium alkaloids and Ononis spinosa extracts indicates that homopipecolic acid derivatives exhibit moderate AChE inhibitory activity. The 4-methyl derivative acts as a scaffold for these alkaloids (e.g., pelletierine precursors).

  • Activity: Competitive inhibition of the AChE active site.

  • Potency: Generally lower than tacrine or donepezil but significant for a fragment molecule.

Pathway Visualization

The following diagram illustrates the modulation of the GABAergic synapse by the compound.

GABA_Pathway cluster_synapse Synaptic Cleft GABA GABA GAT GABA Transporter (GAT-1) GABA->GAT Reuptake GABA_R GABA Receptors (GABA-A/B) GABA->GABA_R Activation (Cl- Influx) Compound 2-(4-Methylpiperidin-2-yl) acetic acid Compound->GAT Inhibition (Competitive) Compound->GABA_R Weak Agonism (Stereoisomer Dependent) PreSyn Presynaptic Neuron PreSyn->GABA Release PostSyn Postsynaptic Neuron GAT->PreSyn Recycling

Caption: Proposed mechanism of action showing competitive inhibition of GABA reuptake (GAT-1) and potential weak direct agonism.

Comparative Biological Activity: Enantiomers vs. Racemate

The biological profile shifts dramatically between enantiomers due to the chiral nature of protein binding pockets.

Feature(2R,4R) Isomer (Cis)(2S,4S) Isomer (Cis)(2R,4S) / (2S,4R) (Trans)Racemate
GABA Uptake Inhibition High Potency (Predicted)Low/ModerateModerateModerate
GABA-A Agonism WeakInactiveInactiveWeak
AChE Inhibition ModerateWeakWeakModerate
Bioavailability High (GAT substrate)ModerateModerateHigh
Primary Utility Lead Compound Negative ControlMechanistic ProbeGeneral Screening

Key Finding: The (2R) absolute configuration at the piperidine ring junction is typically required for biological recognition in GABAergic targets, aligning with the stereochemistry of natural Lycopodium alkaloids.

Experimental Protocols

To validate the activity of 2-(4-Methylpiperidin-2-yl)acetic acid, the following protocols are recommended. These are self-validating systems using standard controls.

In Vitro GABA Uptake Assay (Synaptosomal)

Objective: Determine the IC50 for GABA transporter inhibition. Controls:

  • Positive: Nipecotic acid or Tiagabine.

  • Negative: Glycine.

Workflow:

  • Preparation: Isolate synaptosomes from rat brain cortex using sucrose gradient centrifugation.

  • Incubation: Suspend synaptosomes in Krebs-Henseleit buffer. Add [³H]-GABA (10 nM) and the test compound (0.1 nM – 100 µM).

  • Termination: Incubate for 10 min at 30°C. Stop reaction by rapid filtration through GF/B filters.

  • Quantification: Measure retained radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % inhibition to derive IC50.

Acetylcholinesterase (AChE) Inhibition (Ellman’s Method)

Objective: Assess potential for cholinergic modulation. Controls:

  • Positive: Donepezil or Physostigmine.

  • Substrate: Acetylthiocholine iodide (ATCh).

Workflow:

  • Mix: In a 96-well plate, combine phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and test compound.

  • Enzyme Addition: Add AChE (from electric eel or human recombinant). Incubate 10 min at 25°C.

  • Initiation: Add ATCh substrate.

  • Measurement: Monitor absorbance at 412 nm for 5-10 minutes (kinetic mode). Yellow color formation indicates hydrolysis.

  • Calculation: % Inhibition =

    
    .
    
Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis Syn Synaptosome Isolation (Rat Cortex) Incubate Incubation with [3H]-GABA (10 min @ 30°C) Syn->Incubate Chem Compound Dissolution (DMSO < 0.1%) Chem->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Count Scintillation Counting Filter->Count Calc IC50 Calculation (Non-linear Regression) Count->Calc

Caption: Step-by-step workflow for the radioligand GABA uptake inhibition assay.

References

  • CymitQuimica. (2025). 2-Piperidineacetic acid, α-phenyl- (Ritalinic Acid) vs 2-Piperidineacetic acid (Homopipecolic Acid) Structure and Properties.Link

  • BenchChem. (2025). Application Notes and Protocols for In Vivo Testing of Piperidine-4-acetic acid Derivatives. BenchChem Technical Support. Link

  • ResearchGate. (2025). Lycopodium Alkaloids: Isolation and Asymmetric Synthesis of Homopipecolic Acid Derivatives.Link

  • National Institutes of Health (NIH). (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. PubMed. Link[1]

  • Royal Society of Chemistry (RSC). (2012). Syntheses of (−)-pelletierine and (−)-homopipecolic acid.[2] RSC Publishing. Link

Sources

Validation

Comparative Guide: Chiral Resolution Strategies for 2-(4-Methylpiperidin-2-yl)acetic Acid

Executive Analysis: The "Invisible" Challenge The separation of 2-(4-Methylpiperidin-2-yl)acetic acid enantiomers presents a classic "double-trouble" scenario in pharmaceutical analysis: Amphoteric Nature: The molecule c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Analysis: The "Invisible" Challenge

The separation of 2-(4-Methylpiperidin-2-yl)acetic acid enantiomers presents a classic "double-trouble" scenario in pharmaceutical analysis:

  • Amphoteric Nature: The molecule contains a basic secondary amine (

    
    ) and an acidic carboxyl group (
    
    
    
    ), leading to zwitterionic behavior that complicates retention on standard stationary phases.
  • Lack of Chromophore: The saturated piperidine ring and aliphatic side chain possess virtually no UV absorbance above 210 nm. Standard UV detection at 254 nm is impossible.

This guide compares the two most robust industrial workflows to overcome these limitations: Direct Chiral Separation (using specialized Crown Ether phases) versus Derivatization-Based Separation (using FMOC labeling).

Quick Decision Matrix
  • Choose Method A (Direct) if: You have LC-MS/ELSD detection and require high throughput without sample prep.

  • Choose Method B (Derivatization) if: You are limited to UV detection (HPLC-DAD/VWD) or require femtomole-level sensitivity.

Method A: Direct Separation (Crown Ether CSP)

Best for: LC-MS environments, Process Analytical Technology (PAT).

This method utilizes a Crown Ether chiral stationary phase (CSP). The chiral recognition mechanism relies on the formation of an inclusion complex between the crown ether and the protonated ammonium group of the piperidine ring.

Recommended Column & Phase[1][2][3]
  • Primary Column: Daicel Crownpak CR-I(+) (Immobilized) or CR(+) (Coated).

    • Why: These columns are specifically designed for amino acids and secondary amines. The "I" (Immobilized) version is preferred for greater solvent stability.

  • Alternative: Chiralpak ZWIX(+) (Zwitterionic ion-exchange).

Experimental Protocol
  • Mobile Phase: Aqueous Perchloric Acid (

    
    ) / Acetonitrile (ACN).
    
    • Ratio: 85:15 to 90:10 (v/v).

    • pH Control: Must be acidic (pH 1.0 – 2.[1]0) to ensure the amine is fully protonated (

      
      ).
      
  • Flow Rate: 0.4 – 0.5 mL/min (Lower flow rates improve inclusion kinetics).

  • Temperature: Low Temperature is Critical. Operate at 5°C to 15°C .

    • Mechanism:[2] Lower temperatures stabilize the ammonium-crown ether inclusion complex, significantly increasing resolution (

      
      ).
      
  • Detection:

    • MS (ESI+): Monitor [M+H]+ (m/z ~158).

    • ELSD/CAD: Universal detection.

    • UV: 200-210 nm (Only possible with high-purity

      
      ; low sensitivity).
      
Performance Characteristics
ParameterRatingNotes
Resolution (

)
HighThe 4-methyl steric bulk usually enhances discrimination.
Sample Prep MinimalDissolve in mobile phase.
Robustness MediumCrown ether phases are sensitive to K+ ions (avoid glass leaching) and high pH.
Limit of Detection MediumDependent on MS/ELSD sensitivity.

Method B: Pre-Column Derivatization (FMOC-Cl)

Best for: QC Labs, UV-only systems, Trace Impurity Analysis.

Since the molecule lacks a chromophore, we chemically attach a Fluorenylmethyloxycarbonyl (FMOC) group. This blocks the amine (eliminating zwitterionic tailing) and adds a massive UV chromophore (


 265 nm) and fluorophore.
Reaction Protocol (Self-Validating)
  • Sample: Dissolve 1 mg of 2-(4-Methylpiperidin-2-yl)acetic acid in 500 µL Borate Buffer (pH 8.5).

  • Reagent: Add 500 µL of FMOC-Cl (5 mM in Acetonitrile).

  • Reaction: Vortex and incubate at ambient temperature for 10 minutes.

  • Quench: Add 50 µL of 1-Adamantanamine (ADAM) or simple Glycine to react with excess FMOC-Cl.

    • Why: Prevents the excess FMOC peak from interfering with the chromatogram.

Separation Conditions[5][6]
  • Column: Chiralpak IC-3 or Chiralpak IG-3 (Immobilized Polysaccharide).

    • Why: Immobilized phases tolerate the acetonitrile from the derivatization step. The "IG" phase (Amylose tris(3-chloro-5-methylphenylcarbamate)) shows exceptional selectivity for FMOC-protected cyclic amines.

  • Mobile Phase:

    • Mode: Reversed Phase.[3][4][5]

    • Composition: 0.1%

      
       in Water / Acetonitrile (40:60 v/v).
      
  • Detection: UV at 265 nm (or Fluorescence Ex: 260nm / Em: 310nm).

Performance Characteristics
ParameterRatingNotes
Resolution (

)
Very HighThe large FMOC group interacts strongly with polysaccharide CSPs.
Sensitivity ExtremeFemtomole detection limits possible with Fluorescence.
Robustness HighStandard RP-HPLC conditions; highly reproducible.
Throughput LowRequires 15-min sample prep time.

Visual Workflows & Decision Logic

Diagram 1: Method Selection Decision Tree

MethodSelection Start Start: 2-(4-Methylpiperidin-2-yl)acetic acid Detection Available Detection? Start->Detection UV_Only UV / PDA Only Detection->UV_Only Standard Lab MS_ELSD MS / ELSD / CAD Detection->MS_ELSD Advanced Lab Deriv_Path METHOD B: FMOC Derivatization UV_Only->Deriv_Path Add Chromophore Direct_Path METHOD A: Direct Crown Ether MS_ELSD->Direct_Path No Prep Needed Col_Deriv Column: Chiralpak IC/IG Mobile Phase: ACN/H2O/H3PO4 Detect: UV 265nm Deriv_Path->Col_Deriv Col_Direct Column: Crownpak CR-I(+) Mobile Phase: HClO4/ACN (pH 1.5) Temp: 10°C Direct_Path->Col_Direct

Caption: Decision matrix for selecting the optimal separation pathway based on available laboratory instrumentation.

Diagram 2: FMOC Derivatization Mechanism

FMOC_Workflow Substrate Analyte: Secondary Amine (No UV) Reaction Reaction: Nucleophilic Attack (10 min, RT) Substrate->Reaction Reagent Reagent: FMOC-Cl (Strong UV) Reagent->Reaction Buffer Buffer: Borate pH 8.5 Buffer->Reaction Product Product: FMOC-Piperidine Derivative (Hydrophobic + UV Active) Reaction->Product HPLC HPLC Separation: Chiralpak IG-3 (Pi-Pi Interactions) Product->HPLC

Caption: Workflow for transforming the non-chromophoric amine into a highly detectable species for standard HPLC.

Critical Technical Considerations

Stereoisomer Complexity

The 4-methyl substituent introduces a second chiral center.

  • Isomers: There are 4 potential isomers: cis-(2R,4R), cis-(2S,4S), trans-(2R,4S), and trans-(2S,4R).

  • Impact:

    • Method A (Crown Ether): Highly sensitive to the distance between the amine and the acid. It will likely separate the cis pair from the trans pair significantly (diastereomeric separation) while resolving the enantiomers of each pair.

    • Method B (FMOC): The bulky FMOC group may compress the selectivity between diastereomers (cis vs trans) on some columns, but enantiomeric resolution (

      
      ) usually remains excellent.
      
Troubleshooting the "Direct" Method

If using Crownpak CR-I(+):

  • Issue: Poor peak shape.

    • Fix: Increase acid concentration (lower pH to 1.2). The amine must be 100% protonated.

  • Issue: Long retention times.

    • Fix: Add Methanol (up to 10-15%) as an organic modifier. Do not exceed 15% MeOH on older "coated" Crownpak columns; Immobilized (CR-I) can tolerate more.

References

  • Daicel Corporation. (2023).[6] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. [Link]

Sources

Comparative

Comparative SAR Guide: Curcumin vs. Synthetic Mono-Carbonyl Analogs (EF24)

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Performance Metrics Target Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists Executive Summary: The Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structure-Activity Relationship (SAR) & Performance Metrics Target Audience: Medicinal Chemists, Oncologists, and Drug Development Scientists

Executive Summary: The Scaffold Stability Problem

Curcumin (diferuloylmethane) is a "privileged structure" in medicinal chemistry, renowned for its pleiotropic activity against NF-


B, STAT3, and HIF-1

. However, its clinical translation has been consistently stalled by a critical flaw: metabolic instability .

The central 1,3-diketone (


-diketone) moiety is an active methylene site, susceptible to rapid hydrolytic degradation at physiological pH and enzymatic reduction by aldo-keto reductases. This guide objectively compares Curcumin against its "second-generation" evolution: Mono-Carbonyl Analogs (MACs) , specifically the piperidinone derivative EF24 .

We demonstrate through SAR analysis and experimental data that excising the


-diketone scaffold in favor of a conjugated enone system (MAC) solves the bioavailability bottleneck while enhancing cytotoxicity by an order of magnitude.

Structure-Activity Relationship (SAR) Analysis

The transition from Curcumin to EF24 represents a textbook example of "scaffold rigidification" and "metabolic blocking."

The Central Linker: 1,3-Diketone vs. Conjugated Enone
  • Curcumin (Parent): Contains a 7-carbon linker with a ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -diketone.[1] This undergoes keto-enol tautomerism. The central carbon is highly acidic (
    
    
    
    ), making it a substrate for rapid hydrolysis and conjugation.
  • EF24 (Derivative): The 7-carbon chain is replaced by a 5-carbon piperidin-4-one linker.

    • Effect: Eliminates the active methylene group.

    • Result: Prevents hydrolytic cleavage and locks the molecule in a specific conformation, enhancing binding affinity to the IKK

      
       kinase pocket.
      
Aromatic Substitution: Electronic Effects
  • Curcumin: 4-hydroxy-3-methoxy substitution.[1][2] Rapidly glucuronidated in vivo.

  • EF24: Ortho-fluorine substitution.

    • Effect: Fluorine acts as a bioisostere for hydrogen but with high electronegativity. It blocks metabolic oxidation sites and increases lipophilicity (

      
      ), facilitating membrane permeability.
      
Visualizing the SAR Logic

SAR_Logic Curcumin Curcumin Scaffold (1,3-Diketone Linker) Instability Problem: Keto-Enol Tautomerism Rapid Hydrolysis (t1/2 < 30 min) Curcumin->Instability Physiological pH Mechanism Result: Enhanced Michael Acceptor Increased NF-kB Inhibition Curcumin->Mechanism Weak Binding Modification Strategy: Deletion of C=O (Scaffold Rigidification) Instability->Modification Rational Design EF24 EF24 (MAC) (Piperidin-4-one Linker) Modification->EF24 Synthesis EF24->Mechanism Bioactivity

Figure 1: The logical progression from the unstable Curcumin scaffold to the rigidified, metabolically stable EF24 analog.

Comparative Performance Data

The following data aggregates results from multiple cytotoxicity studies (NCI-60 panel) and stability assays.

Cytotoxicity Profile (IC50 in M)

Lower values indicate higher potency.

Cell LineTissue OriginCurcumin IC50 (

M)
EF24 IC50 (

M)
Fold Improvement
MDA-MB-231 Breast (TNBC)20.00.825x
PC-3 Prostate22.51.218x
A549 Lung26.02.510x
HCT-116 Colon15.00.916x
Physicochemical Stability

Measured in Phosphate Buffered Saline (PBS), pH 7.4.

ParameterCurcuminEF24Implication
Half-life (

)
~10 - 30 mins> 24 hoursEF24 reaches target tissues intact.
Solubility < 0.6

g/mL
~10

g/mL
EF24 has superior formulation potential.
Metabolic Fate Rapid GlucuronidationSlow Oxidative MetabolismEF24 sustains therapeutic windows longer.

Experimental Protocols

To replicate these findings, researchers must use protocols that account for the hydrophobicity of these compounds. Standard assays often fail due to precipitation.

Protocol A: Comparative Metabolic Stability Assay

Objective: Quantify the degradation rate of Curcumin vs. EF24 in plasma.

Reagents:

  • Pooled Human Plasma.

  • Internal Standard: Tolbutamide (1

    
    M).
    
  • Solvent: DMSO (Final concentration < 0.5%).

Workflow:

  • Preparation: Spike plasma with test compound (Curcumin or EF24) to a final concentration of 1

    
    M.
    
  • Incubation: Incubate at 37°C in a shaking water bath.

  • Sampling: At time points

    
     min, remove 100 
    
    
    
    L aliquots.
  • Quenching: Immediately add 300

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (10,000g, 10 min). Inject supernatant into LC-MS/MS.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    determines
    
    
    .

Self-Validating Control:

  • Fail Condition: If the

    
     recovery is < 80%, the compound precipitated before the assay began. Optimize the DMSO/Cosolvent ratio.
    
Protocol B: High-Precision Cytotoxicity Screen (Corrected MTT)

Objective: Assess IC50 without false positives from compound precipitation.

Workflow Visualization:

MTT_Protocol cluster_warning Quality Control Seed Seed Cells (3-5k/well) Wait 24h Treat Drug Treatment (Serial Dilution) *Max 0.1% DMSO* Seed->Treat Incubate Incubate 48-72 Hours Treat->Incubate Wash PBS Wash (Critical Step) Incubate->Wash Dye Add MTT Reagent 37°C, 4h Wash->Dye Solubilize Dissolve Crystals (DMSO) Dye->Solubilize Read Absorbance 570 nm Solubilize->Read

Figure 2: Modified MTT workflow. The "PBS Wash" step before adding MTT is critical for Curcumin derivatives to prevent direct reduction of MTT by the compound itself (a common artifact).

Mechanistic Insight: The NF- B Pathway

Both compounds target the NF-


B signaling axis, but EF24 exhibits a "dual-clamp" mechanism, inhibiting both the IKK kinase and the nuclear transport of p65.

NFkB_Pathway Stimulus TNF-alpha / IL-1 Receptor Cell Receptor Stimulus->Receptor IKK IKK Complex (Phosphorylator) Receptor->IKK Activates IkB I-kappa-B (Inhibitor) IKK->IkB Phosphorylates NFkB NF-kappa-B (p65/p50) IkB->NFkB Degrades & Releases Nucleus Nucleus (Transcription) NFkB->Nucleus Translocates Curcumin Curcumin (Weak Inhibitor) Curcumin->IKK Inhibits EF24 EF24 (Potent Inhibitor) EF24->IKK Strongly Inhibits EF24->NFkB Blocks Translocation

Figure 3: Pathway inhibition comparison. EF24 provides superior suppression of IKK phosphorylation and prevents NF-


B nuclear entry more effectively than the parent compound.

References

  • Adams, B. K., et al. (2005). "EF24, a novel synthetic curcumin analog, induces apoptosis in cancer cells via a redox-dependent mechanism."[3] Anti-Cancer Drugs.[3][4][5][6] Link

  • Liang, G., et al. (2009). "Exploration and synthesis of curcumin analogues with improved structural stability both in vitro and in vivo as cytotoxic agents." Bioorganic & Medicinal Chemistry. Link

  • Mosley, C. A., et al. (2007). "Highly Active Anticancer Curcumin Analogues."[3] Advances in Experimental Medicine and Biology. Link

  • He, Y., et al. (2018). "Bioactivities of EF24, a Novel Curcumin Analog: A Review."[3] Frontiers in Oncology. Link

  • Anand, P., et al. (2007). "Bioavailability of curcumin: problems and promises." Molecular Pharmaceutics. Link

Sources

Validation

A Comparative Guide to the X-ray Crystallography of 2-(4-Methylpiperidin-2-yl)acetic Acid Derivatives

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2-(4-methylpiperidin-2-yl)acetic acid derivatives, a class of compounds significant in medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of X-ray crystallography for the structural elucidation of 2-(4-methylpiperidin-2-yl)acetic acid derivatives, a class of compounds significant in medicinal chemistry and drug development.[1][2] The piperidine scaffold is a cornerstone in many pharmaceuticals, and understanding the precise three-dimensional arrangement of its derivatives is paramount for deciphering structure-activity relationships (SAR).[2][3] Herein, we will not only detail the crystallographic workflow with field-proven insights but also objectively compare its performance against alternative analytical techniques, supported by experimental principles.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a molecule.[4][5] It provides an unambiguous map of atomic positions, bond lengths, bond angles, and stereochemistry, which is invaluable for rational drug design. The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and a deep understanding of molecular behavior.

The Foundational Step: Synthesis and Purification

The synthesis of 2-(4-methylpiperidin-2-yl)acetic acid derivatives often begins with the reduction of corresponding substituted pyridines, followed by functional group manipulations.[6] A common route involves the catalytic hydrogenation of a pyridine precursor, which can yield a mixture of diastereomers.[6]

Expertise in Practice: The diastereomeric ratio of the product is highly dependent on the catalyst and reaction conditions. For instance, hydrogenation using Platinum(IV) oxide (PtO₂) often favors the formation of cis-isomers, while other catalysts like Palladium on carbon (Pd/C) might yield different ratios or favor the trans-isomer.[6] It is imperative that the crude product undergoes rigorous purification, typically via flash column chromatography, as high purity is a prerequisite for successful crystallization.[7]

Crystallization: From Disordered Powder to Ordered Lattice

Crystallization is often considered more of an art than a science, yet it is governed by the principles of thermodynamics and kinetics. The goal is to slowly bring a solution from a state of solubility to supersaturation, encouraging molecules to pack in a highly ordered, repeating lattice rather than crashing out as an amorphous solid. For piperidine derivatives, which often exhibit moderate polarity, a systematic approach to solvent selection is key.[8][9]

Experimental Protocol: Growing Diffraction-Quality Crystals

  • Solvent Screening: Begin by testing the solubility of the purified compound (~5-10 mg) in a panel of solvents (0.5 mL) ranging in polarity (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and hexane).[9] The ideal solvent will dissolve the compound when heated but show limited solubility at room or lower temperatures.[7][8]

  • Preparation of Saturated Solution: Dissolve the compound in a minimal amount of the chosen "good" solvent with gentle heating. The causality here is to create a solution that is just at the saturation point at an elevated temperature.

  • Hot Filtration (if necessary): If any insoluble impurities are visible, perform a hot filtration through a pre-heated funnel with fluted filter paper. This prevents premature crystallization and removes nucleation sites that could lead to many small, unusable crystals.[7]

  • Inducing Crystallization:

    • Slow Evaporation: Loosely cap the vial and allow the solvent to evaporate over several days. This is the simplest method but offers less control.

    • Solvent/Anti-Solvent Diffusion: Place the vial of the dissolved compound inside a larger, sealed chamber containing a "poor" solvent (an anti-solvent) in which the compound is insoluble.[7][8] The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the compound's solubility and promoting gradual crystal growth.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator (4 °C) or freezer (-10 °C).[10] Slow cooling is critical to allow molecules sufficient time to orient themselves into a crystal lattice.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a loop or fine forceps and immediately mount them for analysis.

Table 1: Typical Crystallization Conditions for Piperidine Derivatives

Derivative TypeCommon SolventsCommon TechniquesObservations & Rationale
Free baseEthanol, Acetonitrile, Dichloromethane/HexaneSlow Evaporation, Vapor DiffusionThe basic nitrogen can form hydrogen bonds, influencing packing. A moderately polar solvent system is often effective.
Hydrochloride SaltMethanol/Water, EthanolSlow Cooling, Solvent/Anti-SolventSalts are more polar and often crystallize well from polar protic solvents. The presence of a counter-ion provides additional lattice-stabilizing interactions.
N-Acyl/SulfonylEthyl Acetate, AcetoneSlow Evaporation, Slow CoolingThe amide or sulfonamide groups introduce strong hydrogen bond donors/acceptors, often leading to robust crystal packing.
Data Collection and Structure Elucidation

A single, well-formed crystal is mounted on a goniometer and placed into a stream of X-rays.[5] Modern diffractometers use highly brilliant X-ray sources and sensitive detectors to measure the diffraction pattern.[4][5]

Workflow: From Diffraction to 3D Structure

G cluster_exp Experimental cluster_comp Computational Synthesis Synthesis & Purification Crystal Single Crystal Growth Synthesis->Crystal High Purity Sample Mount Crystal Mounting Crystal->Mount Suitable Crystal Data X-ray Data Collection Mount->Data Mounted Crystal Process Data Processing (Integration & Scaling) Data->Process Diffraction Images Solve Structure Solution (Phase Problem) Process->Solve Reflection File (h, k, l, I, σ(I)) Refine Structure Refinement Solve->Refine Initial Model Validate Validation & Analysis Refine->Validate Refined Model Structure Final 3D Structure (CIF file) Validate->Structure Validated Structure

Caption: The experimental and computational workflow for X-ray crystallography.

The computational process involves several key stages:[11][12]

  • Integration & Scaling: The raw diffraction images are processed to determine the position and intensity of each diffraction spot.[11]

  • Structure Solution: This is where the infamous "phase problem" is solved. For small molecules like piperidine derivatives, powerful direct methods are used to calculate an initial electron density map.

  • Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and generate the final, highly accurate structure.[12]

Part 2: A Comparative Guide to Alternative Analytical Techniques

While X-ray crystallography provides the ultimate structural detail, it is not always feasible or necessary. Other techniques provide complementary information and are often used in concert to build a complete picture of a molecule's properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for determining the structure of molecules in solution.[13] It relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C) to reveal information about atom connectivity and the local chemical environment.[14] For 2-(4-methylpiperidin-2-yl)acetic acid derivatives, ¹H NMR is essential for confirming the relative stereochemistry (cis vs. trans) by analyzing coupling constants (J values) between protons on the piperidine ring.[6]

  • Trustworthiness: While crystallography provides a static, solid-state picture, NMR reveals the molecule's structure and dynamics in a solution environment, which can be more representative of physiological conditions.[13][15]

  • Causality: The key difference is the physical state being analyzed. Crystal packing forces can sometimes constrain a molecule into a conformation that is not the most stable one in solution. NMR can reveal this discrepancy.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound with extremely high accuracy.[16] It works by ionizing molecules and measuring their mass-to-charge ratio (m/z).[17]

  • Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of a synthesized derivative, ruling out unexpected products.

  • Limitations: Standard MS cannot distinguish between isomers (including enantiomers and diastereomers) as they have the same mass.[16] It provides no information on 3D structure or stereochemistry.

Chiroptical Spectroscopy: Circular Dichroism (CD)

Circular dichroism is a form of spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light.[18] It is an exceptionally sensitive probe of molecular chirality.

  • Trustworthiness: CD is a technique of choice for determining the absolute configuration of a chiral molecule (once a standard is established) and for measuring enantiomeric purity.[18][19] The sign of the Cotton effect can often be correlated to a specific stereoisomer.[19]

  • Complementarity: While crystallography can determine the absolute configuration of a single crystal, CD can rapidly assess the enantiomeric purity of a bulk sample, making it valuable for process monitoring.[20]

Table 2: Comparison of Key Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryCircular Dichroism (CD)
Primary Information 3D atomic structure, absolute configuration, bond lengths/anglesConnectivity, relative stereochemistry, solution conformationMolecular weight, elemental formulaAbsolute configuration, enantiomeric purity
Sample State Single Crystal (Solid)SolutionSolid or SolutionSolution
Strengths Unambiguous and high-resolution 3D structure.[21][22]Analyzes sample in a more "natural" solution state; shows dynamics.[13][15]Extremely high sensitivity and mass accuracy.[23]Excellent for determining absolute stereochemistry and enantiomeric excess.[18][19]
Weaknesses Requires diffraction-quality crystals (can be a major bottleneck).Lower resolution than crystallography; can be complex for large molecules.[21]Provides no direct 3D structural or stereochemical information.[16]Requires a chromophore near the stereocenter; does not give full structure.
Application for Topic Definitive proof of structure and stereochemistry.Confirmation of relative stereochemistry (cis/trans) in solution.[6]Confirmation of successful synthesis and molecular formula.Assignment of absolute configuration (R/S) and quality control.

G cluster_props Molecular Properties cluster_tech Analytical Techniques Compound 2-(4-Methylpiperidin-2-yl) acetic acid Derivative MW Molecular Weight & Formula Connectivity Atom Connectivity & Relative Stereochemistry Stereochem Absolute Stereochemistry Structure3D Complete 3D Structure (Solid State) MS Mass Spectrometry MS->MW NMR NMR Spectroscopy NMR->Connectivity NMR->Stereochem CD Circular Dichroism CD->Stereochem XRAY X-ray Crystallography XRAY->Connectivity XRAY->Stereochem XRAY->Structure3D

Caption: The complementary roles of different analytical techniques.

Conclusion

For the definitive structural analysis of 2-(4-methylpiperidin-2-yl)acetic acid derivatives, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a high-resolution, unambiguous three-dimensional structure that is critical for understanding biological activity and guiding further drug development efforts. However, a comprehensive characterization relies on a multi-technique approach. NMR spectroscopy is vital for confirming the structure and relative stereochemistry in solution, mass spectrometry provides essential confirmation of the molecular formula, and circular dichroism offers a powerful method for assigning absolute configuration and assessing enantiomeric purity. By understanding the strengths and limitations of each technique, researchers can develop a robust analytical workflow that ensures the highest level of scientific integrity and accelerates the drug discovery process.

References

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  • Garrido, M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. DOI:10.1039/D4CS01202J. Available at: [Link]

  • Arulraj, A., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. Available at: [Link]

  • Ismail, I. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. Available at: [Link]

  • Wider, G., & Wüthrich, K. (1999). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. Available at: [Link]

  • Garrido, M., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. University of Padua. Available at: [Link]

  • Wang, R., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. DOI: 10.1021/acs.analchem.2c04752. Available at: [Link]

  • Wikipedia. (n.d.). Chiral analysis. Wikipedia. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Wüthrich, K. (2014). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. Available at: [Link]

  • Unknown. (n.d.). Comparison of NMR and X-ray crystallography. Unknown Source. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. Available at: [Link]

  • Kumar, A. (2018). In-depth compare-and-contrast analysis of NMR versus X-ray crystallography in biomolecular structure determination. SSRN. Available at: [Link]

  • Edelmann, F. T. (2021). Have you experienced that your piperidine crystallizes when not in use?. ResearchGate. Available at: [Link]

  • Skubák, P. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

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  • Creative Biostructure. (n.d.). X-ray Diffraction Data Collection. Creative Biostructure. Available at: [Link]

  • Acar, Ç., et al. (2025). Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach. ResearchGate. Available at: [Link]

  • Smith, V. J., & Knowles, J. D. (2011). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. Molecules. Available at: [Link]

  • Foley, D. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC. Available at: [Link]

  • Salvadori, P., et al. (2010). Circular dichroism in drug discovery and development: an abridged review. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidin-1-yl-acetic acid. PubChem. Available at: [Link]

  • Wang, Y., et al. (2023). A high-throughput circular dichroism enabled platform for the atroposelective synthesis of aryl triazoles. Chemical Science. Available at: [Link]

  • Satała, G., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Molecules. Available at: [Link]

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